Phenyl chlorodithioformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl chloromethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIHCWFFNGQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343845 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16911-89-0 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Chlorodithioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Phenyl chlorodithioformate?
An In-depth Technical Guide to the Physical Properties of Phenyl Chlorodithioformate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical reagents is paramount for their effective and safe application. This guide provides a detailed overview of the known physical properties of this compound (CAS No: 16911-89-0), a sulfur-containing organic compound utilized in chemical synthesis.
Chemical Identity
-
Systematic Name: Phenyl carbonochloridodithioate
-
Synonyms: Chlorodithioformic Acid Phenyl Ester, Phenyl Dithiochloroformate, (Phenylthio)thioformyl chloride[1]
-
Molecular Formula: C₇H₅ClS₂[1]
-
Molecular Weight: 188.70 g/mol
-
Structure:
-
SMILES: ClC(=S)Sc1ccccc1
-
InChI: 1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
-
InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N
-
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound based on available literature data.
| Property | Value | Conditions | Reference(s) |
| Physical Form | Liquid | Ambient | |
| Density | 1.331 g/mL | 25 °C | [2] |
| Boiling Point | 135 °C | 15 mmHg | [2] |
| Refractive Index (n20/D) | 1.6688 | 20 °C | [2] |
| Flash Point | 113 °C (>230 °F) | Closed Cup | [1][2] |
| Vapor Pressure | 0.00964 mmHg | 25 °C | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 3.30240 | - | [2] |
| Storage Temperature | 2-8°C | - | [2] |
Experimental Protocols: Determination of Physical Properties
1. Density Measurement: The density of a liquid chemical like this compound is typically determined using a pycnometer or a digital density meter.
-
Protocol using a Pycnometer:
-
The empty pycnometer is weighed precisely.
-
It is then filled with distilled water of a known temperature (e.g., 25 °C) and weighed again to determine the volume of the pycnometer.
-
The pycnometer is dried and filled with this compound at the same temperature.
-
A final weight is recorded.
-
The density is calculated by dividing the mass of the chemical by the volume of the pycnometer.
-
2. Boiling Point Determination: The boiling point at reduced pressure (e.g., 135 °C at 15 mmHg) is determined using vacuum distillation.
-
Protocol:
-
A small sample of this compound is placed in a distillation flask.
-
The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.
-
The sample is heated gradually.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
-
3. Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer.
-
Protocol:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The instrument is calibrated, and the temperature is controlled (e.g., 20 °C).
-
Light is passed through the sample, and the boundary line between light and dark fields is observed through the eyepiece.
-
The instrument is adjusted until the boundary line is sharp and centered, and the refractive index is read from the scale.
-
4. Spectral Analysis (General Workflow): Although specific spectra for this compound were not retrieved, a general workflow for its structural elucidation would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
References
An In-depth Technical Guide to Phenyl Chlorodithioformate
This guide provides a comprehensive overview of the chemical structure, formula, synthesis, reactivity, and spectral properties of phenyl chlorodithioformate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
This compound is an organosulfur compound with the chemical formula C₇H₅ClS₂. Its structure features a phenyl group attached to a dithiocarbamate functional group, which includes a chlorine atom.
Molecular Structure:
The structure of this compound can be represented by the following diagram:
A diagram of the molecular structure of this compound would be presented here.
Caption: Molecular structure of this compound.Structural Details:
-
Chemical Formula: C₇H₅ClS₂
-
Molecular Weight: 188.70 g/mol
-
CAS Number: 16911-89-0
-
Linear Formula: ClCS₂C₆H₅
-
SMILES String: ClC(=S)Sc1ccccc1
-
InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N
-
Synonyms: Phenyl carbonochloridodithioate, Phenyl dithiochloroformate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Liquid | |
| Boiling Point | 135 °C at 15 mmHg | |
| Density | 1.331 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.6688 |
Synthesis
The synthesis of this compound is analogous to the preparation of similar sulfur-containing compounds like phenyl chlorothioformate. The primary method involves the reaction of a thiophenol with a phosgene equivalent, such as thiophosgene.
General Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general synthesis of related aryl chlorothionoformates and can be adapted for this compound.[1][2]
-
Materials: Thiophenol, Thiophosgene, Chloroform (or other suitable inert solvent), aqueous sodium hydroxide solution, 5% hydrochloric acid.
-
Procedure:
-
A solution of thiophenol in a water-immiscible solvent like chloroform is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
An aqueous solution of sodium hydroxide is added to the vessel.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
Thiophosgene is added dropwise to the stirred mixture while maintaining the low temperature.
-
The reaction is stirred for one hour at 0-5 °C after the addition is complete.
-
The organic layer is separated, washed with 5% hydrochloric acid, and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
-
Reactivity and Chemical Behavior
This compound is a reactive compound that participates in various nucleophilic substitution reactions. Its reactivity is largely governed by the electrophilic carbon atom of the chlorodithioformate group.
4.1. Solvolysis
The solvolysis of this compound proceeds predominantly through a unimolecular (Sₙ1) ionization pathway.[1] This is in contrast to phenyl chloroformate, which reacts via an addition-elimination mechanism. The presence of two sulfur atoms stabilizes the carbocation intermediate, favoring the Sₙ1 pathway.
4.2. Reactions with Amines
This compound reacts with primary and secondary amines to form dithiocarbamates. This reaction is a versatile method for the synthesis of these sulfur-containing compounds. While a specific protocol for this compound is not detailed in the search results, a general procedure for the reaction of chloroformates with amines can be adapted.
Reaction Scheme with a Primary Amine:
Caption: Reaction with a primary amine.
Experimental Protocol: Synthesis of N-Alkyl-S-phenyl dithiocarbamate
This is a general protocol adapted from the reaction of chloroformates with amines.[3]
-
Materials: this compound, primary amine, anhydrous tetrahydrofuran (THF), triethylamine (Et₃N).
-
Procedure:
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The formation of the dithiocarbamate can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water to precipitate the product, which is then collected by filtration.
-
4.3. Synthesis of Isothiocyanates
While the provided protocols detail the use of the related phenyl chlorothionoformate for the synthesis of isothiocyanates from amines,[4][5] it highlights a potential application for this compound in similar transformations, likely proceeding through a dithiocarbamate intermediate.
Spectral Data
The characterization of this compound relies on various spectroscopic techniques.
| Spectroscopic Data | Observed Features |
| ¹H NMR | A complex multiplet in the aromatic region (approximately 7.2-7.6 ppm) corresponding to the protons of the phenyl group. |
| ¹³C NMR | Expected signals include those for the aromatic carbons and a downfield signal for the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon in the related phenyl chlorothionocarbonate is a key reference point.[6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the C=S (thiocarbonyl) stretching vibration, typically in the region of 1050-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[7][8][9] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would likely involve the loss of Cl, CS, and the phenyl group. The fragmentation of related compounds like phenyl chloroformate can provide insights into expected pathways.[10][11][12][13][14] |
Experimental Workflows and Logical Relationships
Experimental Workflow for Synthesis and Purification:
References
- 1. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 2. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. Phenyl chlorothionocarbonate(1005-56-7) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Phenyl chloroformate [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Phenyl Chlorodithioformate: A Technical Guide for Researchers
Introduction
Phenyl chlorodithioformate, with the CAS number 16911-89-0 and MDL number MFCD00013429 , is a reactive chemical intermediate of significant interest to researchers in organic synthesis and drug development.[1] This guide provides an in-depth overview of its chemical properties, key applications, experimental protocols, and safety information.
Chemical and Physical Properties
This compound is a liquid at room temperature with a range of physicochemical properties that are critical for its use in synthesis. A summary of these properties is provided in the table below.
| Property | Value |
| CAS Number | 16911-89-0[1] |
| MDL Number | MFCD00013429[1] |
| Molecular Formula | C₇H₅ClS₂[1] |
| Molecular Weight | 188.70 g/mol [1] |
| Boiling Point | 135 °C at 15 mmHg[1] |
| Density | 1.331 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.6688[1] |
| Flash Point | >230 °F (>110 °C)[1] |
| Storage Temperature | 2-8°C[1] |
Applications in Organic Synthesis
The primary application of this compound is as a reagent in the synthesis of dithiocarbamates. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as fungicides, herbicides, and intermediates in the synthesis of more complex molecules. The reaction of this compound with primary or secondary amines yields the corresponding S-phenyl dithiocarbamates.
Experimental Protocols
While specific protocols for the use of this compound are not widely published in detail, a general procedure for the synthesis of dithiocarbamates from primary amines can be adapted. The following is a representative protocol based on analogous reactions.
General Procedure for the Synthesis of S-Phenyl Dithiocarbamates:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base (1.1 equivalents), such as triethylamine or diisopropylethylamine, to the stirred solution.
-
Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is classified as a combustible liquid and is harmful if swallowed, causing severe skin burns and eye damage.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, amines, and bases.[2]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2][3]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of an S-phenyl dithiocarbamate using this compound.
This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further literature review and optimization of reaction conditions are recommended.
References
Synthesis of Phenyl Chlorodithioformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of phenyl chlorodithioformate (PhSCSCl), a key reagent in organic synthesis. This document details the primary synthetic pathway, including a thorough experimental protocol. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, with the chemical formula C₇H₅ClS₂, is a versatile intermediate in organic synthesis. Its structure, featuring a reactive chlorodithioformate group attached to a phenyl ring, allows for a variety of chemical transformations. It is particularly noted for its role in the preparation of dithiocarbamates and other sulfur-containing compounds. Understanding its synthesis is crucial for its effective application in research and development.
Primary Synthesis Pathway: Reaction of Thiophenol with Thiophosgene
The most direct and commonly cited method for the synthesis of this compound involves the reaction of thiophenol with thiophosgene. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.
Reaction Scheme
The overall reaction can be represented as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on established literature procedures for the synthesis of this compound.
Materials:
-
Thiophenol (C₆H₅SH)
-
Thiophosgene (CSCl₂)
-
Pyridine (C₅H₅N)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and stirring bar
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with a solution of thiophenol in anhydrous diethyl ether.
-
Cooling: The flask is cooled to a temperature between -5 °C and 0 °C using a suitable cooling bath.
-
Addition of Pyridine: Pyridine is added dropwise to the stirred solution of thiophenol while maintaining the temperature below 0 °C.
-
Addition of Thiophosgene: A solution of thiophosgene in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of time, ensuring the reaction temperature does not exceed 0 °C.
-
Initial Reaction: The reaction mixture is stirred at -5 to 0 °C for 5 hours.
-
Warming and Continued Reaction: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature (approximately 20 °C) and stirred for an additional 3 hours.
-
Work-up:
-
The reaction mixture is filtered to remove the pyridinium hydrochloride salt.
-
The filtrate is washed sequentially with cold dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 53% | [1] |
| Boiling Point | 135 °C at 15 mmHg | [2] |
| Density | 1.331 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.6688 | [2] |
Workflow and Logic
The synthesis and subsequent use of this compound in further reactions can be visualized as a logical workflow.
Caption: Workflow for the synthesis and application of this compound.
Safety Considerations
-
Thiophosgene is a highly toxic and corrosive liquid. It is a lachrymator and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Thiophenol has a strong, unpleasant odor and is toxic. It should also be handled in a fume hood.
-
Pyridine is a flammable and harmful liquid.
-
Diethyl ether is extremely flammable and should be handled away from ignition sources.
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions and to handle the moisture-sensitive reagents.
Conclusion
The synthesis of this compound from thiophenol and thiophosgene is a well-established method that provides a valuable intermediate for organic synthesis. This guide provides the necessary details for its successful preparation in a laboratory setting. Adherence to the experimental protocol and strict observation of safety precautions are essential for a successful and safe synthesis.
References
An In-depth Technical Guide to Phenyl Chlorodithioformate: Molecular Weight and Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of phenyl chlorodithioformate, specifically its molecular weight and density. It is intended to serve as a quick reference for laboratory professionals. The guide includes a summary of its physicochemical data, general experimental protocols for the determination of these properties, and workflow diagrams to illustrate its application in synthesis and property determination.
Physicochemical Data
The essential quantitative properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Conditions |
| Molecular Weight | 188.70 g/mol | |
| Density | 1.331 g/mL | at 25 °C |
Experimental Protocols
The following sections detail generalized, standard laboratory methods for the experimental determination of the molecular weight and density of a liquid compound such as this compound.
1. Determination of Molecular Weight
For a volatile liquid like this compound, the Dumas method is a classic and effective technique for determining its molecular weight.
-
Principle: This method relies on the ideal gas law (PV = nRT) to determine the number of moles of a vaporized liquid in a known volume at a specific temperature and pressure. The molecular weight is then calculated from the mass of the vaporized sample.
-
Procedure:
-
A small sample of the liquid is placed into a flask of known volume with a sealed, narrow-mouthed opening.
-
The flask is heated in a water bath to a temperature that ensures the complete vaporization of the liquid and the expulsion of any excess vapor.
-
The flask is then cooled to condense the vapor. The mass of the condensed liquid is determined by weighing the flask and its contents and subtracting the initial mass of the empty flask.
-
The atmospheric pressure and the temperature of the water bath are recorded.
-
Using the ideal gas law, the number of moles (n) of the vaporized liquid is calculated.
-
The molecular weight is then determined by dividing the mass of the condensed liquid by the calculated number of moles.
-
2. Determination of Density
The density of a liquid can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an electronic balance for routine measurements.
-
Principle: Density is defined as the mass of a substance per unit volume. This method involves the precise measurement of the mass of a known volume of the liquid.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.
-
A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The combined mass of the graduated cylinder and the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is then calculated by dividing the mass of the liquid by the measured volume. To improve accuracy, this procedure should be repeated multiple times and the average value taken.
-
Mandatory Visualizations
The following diagrams illustrate key workflows related to this compound.
Technical Guide: Spectroscopic and Synthetic Profile of Phenyl Chlorodithioformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and key chemical properties of Phenyl chlorodithioformate (CAS No: 16911-89-0). Given the limited availability of direct experimental spectra in public databases, this document combines reported physical properties with predicted spectroscopic data based on the analysis of its constituent functional groups and analogous chemical structures.
Chemical and Physical Properties
This compound is a reactive chemical intermediate utilized in organic synthesis.[1] Key physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClS₂ | [2][3] |
| Molecular Weight | 188.70 g/mol | [2][3] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 135 °C at 15 mmHg | [2][3] |
| Density | 1.331 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.6688 | [2][3] |
Spectroscopic Data (Predicted)
The following tables present the expected spectroscopic data for this compound. These values are estimated based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
¹H NMR Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.60 | Multiplet | 5H | Aromatic Protons (C₆H₅) |
¹³C NMR Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=S (Thiocarbonyl) |
| 125 - 135 | Aromatic Carbons (C₆H₅) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| 1200 - 1250 | Strong | C=S Stretch |
| 690 - 770 | Strong | Aromatic C-H Bend |
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| 188/190 | Moderate | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 153 | High | [M - Cl]⁺ |
| 109 | High | [C₆H₅S]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from thiophenol and thiophosgene. This reaction is analogous to the formation of related chlorothioformates.
Workflow for the Synthesis of this compound
Caption: A proposed workflow for the synthesis of this compound.
Procedure:
-
In a fume hood, dissolve thiophenol (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the stirred solution of thiophenol via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Collection: Collect a background spectrum of the clean KBr/NaCl plates before running the sample spectrum. The final spectrum should be reported in terms of wavenumber (cm⁻¹) versus transmittance (%).
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and subsequent ionization.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum should be plotted as m/z versus relative intensity.
Safety Information
This compound is expected to be a hazardous substance. Based on data for similar compounds, it is likely to be corrosive and toxic.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
References
Solubility Profile of Phenyl Chlorodithioformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of phenyl chlorodithioformate in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted qualitative solubility based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to ascertain precise measurements as required for their specific applications. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development settings.
Introduction
This compound (C₇H₅ClS₂) is a chemical intermediate of interest in organic synthesis. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This document serves as a practical guide to the solubility of this compound, offering both predicted solubility and robust methodologies for its experimental determination.
Predicted Solubility of this compound
Based on these principles and the known solubility of phenyl chloroformate, which is reported to be soluble in ethanol, ether, chloroform, and benzene, and insoluble in water, a similar solubility profile is anticipated for this compound.[1][2][3][4] The following table summarizes the predicted qualitative solubility in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Ethanol | Soluble | The phenyl and dithioformate groups can interact with the alkyl chain and hydroxyl group of ethanol. |
| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. | |
| Water | Insoluble | The large nonpolar phenyl group and the overall nonpolar character of the molecule limit its solubility in the highly polar water.[1][4] | |
| Polar Aprotic | Acetone | Soluble | The ketone group in acetone can interact with the this compound molecule. |
| Acetonitrile | Soluble | The polarity of acetonitrile is suitable for dissolving moderately polar compounds. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. Phenyl chloroformate is miscible with DMF.[1] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, likely to dissolve this compound. | |
| Nonpolar | Hexane | Soluble to Sparingly Soluble | The nonpolar nature of hexane should allow for some degree of dissolution. |
| Toluene | Soluble | The aromatic ring of toluene will have favorable interactions with the phenyl ring of the solute. | |
| Diethyl Ether | Soluble | A common nonpolar solvent for many organic compounds. Phenyl chloroformate is soluble in ether.[1] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Phenyl chloroformate is soluble in chloroform.[2][3] |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, experimental determination is essential. The following protocols describe standard methods for both qualitative and quantitative assessment of the solubility of a liquid compound like this compound in organic solvents.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the chosen organic solvent to a clean, dry test tube.
-
Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.
-
Vigorously shake or vortex the mixture for 30-60 seconds.
-
Allow the mixture to stand for at least 1 minute and observe.
-
Observation:
-
Soluble: A clear, homogeneous solution is formed with no visible droplets of the solute.
-
Partially Soluble: The solution is cloudy, or a significant portion of the added solute has dissolved, but some undissolved droplets remain.
-
Insoluble: The this compound forms a distinct separate layer or remains as undissolved droplets.
-
-
If the compound is soluble, continue adding small increments of this compound until saturation is reached (i.e., undissolved droplets persist after thorough mixing) to get a semi-quantitative estimate.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[5]
Materials:
-
This compound
-
High-purity organic solvent
-
Scintillation vials or flasks with airtight caps
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent and solute)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add a measured volume of the solvent to each vial.
-
Add an excess amount of this compound to each vial. The presence of a visible excess of the liquid solute is necessary to ensure that a saturated solution is formed.
-
Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow the undissolved solute to settle.
-
Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microdroplets.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.
-
The solubility is expressed as the concentration of the saturated solution, typically in units of g/L, mg/mL, or mol/L.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a chemical compound such as this compound.
Conclusion
References
- 1. Phenyl chloroformate | 1885-14-9 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Phenyl Chloroformate | 1885-14-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Solubility - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Fundamental Reactivity of Phenyl Chlorodithioformate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl chlorodithioformate (PhSCSCl) is a reactive organosulfur compound that serves as a versatile electrophile in reactions with a variety of nucleophiles. This technical guide provides a comprehensive overview of its fundamental reactivity, focusing on the mechanistic pathways, kinetic data, and experimental protocols for its reactions with common nucleophiles, including water, alcohols (solvolysis), amines, and thiols. The solvolysis of this compound predominantly proceeds through a dissociative SN1-like mechanism, while its reactions with amines follow a stepwise pathway involving a tetrahedral intermediate. This document aims to be a valuable resource for researchers utilizing phenyl chloroditoformate in organic synthesis and drug development by providing detailed experimental procedures and collated quantitative data to facilitate experimental design and interpretation.
Introduction
This compound is a member of the thioacyl chloride family, characterized by the presence of a thiocarbonyl group attached to a chlorine atom and a phenylthio group. This arrangement of atoms confers a unique electrophilic character upon the thiocarbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Understanding the fundamental reactivity of this compound is crucial for its effective application in the synthesis of dithiocarbamates, xanthates, and other sulfur-containing compounds, many of which have applications in materials science, agriculture, and pharmacology. This guide will delve into the core reactivity of this compound with key classes of nucleophiles.
Reactivity with O-Nucleophiles (Solvolysis)
The solvolysis of this compound in hydroxylic solvents such as water, alcohols, and their aqueous mixtures has been a subject of detailed kinetic studies. These reactions provide fundamental insights into the stability of the intermediate species and the role of the solvent in the reaction mechanism.
Mechanism of Solvolysis
Kinetic studies involving the solvolysis of this compound in various binary mixtures of water with acetone, ethanol, and methanol have consistently pointed towards a predominantly SN1 (dissociative) mechanism.[1] The rate of solvolysis is significantly accelerated by solvents with higher ionizing power, which suggests substantial bond breaking in the transition state. The reaction is believed to proceed through the formation of a resonance-stabilized acylium ion intermediate, as depicted below. The rate-determining step is the ionization of the C-Cl bond to form this cation, which is then rapidly attacked by the solvent molecule.
Quantitative Data for Solvolysis
The solvolysis of this compound has been studied in a variety of aqueous solvent mixtures at 25.0 °C. The first-order rate constants (k) are summarized in the table below.
| Solvent Composition (% v/v or w/w) | Rate Constant (k) x 10-4 s-1 |
| 100% H2O | Very Fast |
| 90% Acetone-H2O | 0.0313 |
| 80% Acetone-H2O | 0.231 |
| 70% Acetone-H2O | 0.899 |
| 60% Acetone-H2O | 2.98 |
| 50% Acetone-H2O | 9.95 |
| 40% Acetone-H2O | 34.0 |
| 100% Ethanol | 0.0911 |
| 90% Ethanol-H2O | 0.583 |
| 80% Ethanol-H2O | 2.15 |
| 70% Ethanol-H2O | 6.09 |
| 60% Ethanol-H2O | 16.2 |
| 50% Ethanol-H2O | 42.1 |
| 40% Ethanol-H2O | 114 |
| 100% Methanol | 0.548 |
| 90% Methanol-H2O | 1.83 |
| 80% Methanol-H2O | 5.39 |
| 70% Methanol-H2O | 14.1 |
| 60% Methanol-H2O | 35.8 |
| 50% Methanol-H2O | 87.1 |
| 97% TFE-H2O | 24.0 |
| 90% TFE-H2O | 52.5 |
| 70% TFE-H2O | 153 |
| 50% TFE-H2O | 254 |
TFE = 2,2,2-Trifluoroethanol
Experimental Protocol for Kinetic Study of Solvolysis
The following is a general procedure for determining the rate of solvolysis of this compound using a conductometric method.[2]
Materials:
-
This compound
-
High-purity solvents (e.g., acetone, ethanol, methanol, deionized water)
-
Conductivity meter and cell
-
Thermostatted water bath
-
Micropipettes
Procedure:
-
Prepare the desired solvent mixtures by volume or weight.
-
Calibrate the conductivity meter with standard KCl solutions.
-
Place a known volume of the solvent mixture into the conductivity cell and allow it to thermally equilibrate in the water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone).
-
Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the stirred solvent in the conductivity cell to achieve the desired final concentration (typically in the range of 10-4 M).
-
Record the change in conductivity of the solution over time. The solvolysis of this compound produces HCl, which increases the conductivity of the solution.
-
The first-order rate constant (k) can be determined by fitting the conductivity-time data to a first-order rate equation.
Reactivity with N-Nucleophiles (Amines)
The reaction of this compound with amines is a fundamental method for the synthesis of dithiocarbamates. Kinetic studies with pyridines and secondary alicyclic amines have elucidated the mechanism of this important transformation.
Mechanism of Aminolysis
The reaction of this compound with amines in aqueous ethanol is proposed to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[3] For most amines, the rate-determining step is the formation of this intermediate. However, for less basic amines, the breakdown of the tetrahedral intermediate can become rate-limiting.[3]
Quantitative Data for Aminolysis
The second-order rate constants (kN) for the reaction of this compound with various pyridines and secondary alicyclic amines have been determined in 44% aqueous ethanol at 25.0 °C.[3]
| Nucleophile | pKa | kN (M-1s-1) |
| Pyridines | ||
| 3-Cyanopyridine | 1.45 | 0.0135 |
| 3-Chloropyridine | 2.84 | 0.0832 |
| Pyridine | 5.23 | 2.34 |
| 3-Methylpyridine | 5.68 | 4.68 |
| 4-Methylpyridine | 6.02 | 7.76 |
| Secondary Alicyclic Amines | ||
| Morpholine | 8.65 | 1.15 x 104 |
| Piperazine | 9.73 | 4.37 x 104 |
| Piperidine | 11.12 | 2.51 x 105 |
Experimental Protocol for Synthesis of Dithiocarbamates
The following is a general procedure for the synthesis of a dithiocarbamate from this compound and a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Aprotic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity with S-Nucleophiles (Thiols)
Proposed Mechanism with Thiols
The reaction likely proceeds via a nucleophilic attack of the thiolate anion on the electrophilic thiocarbonyl carbon. Given the high nucleophilicity of thiolates, this reaction is expected to be rapid. The mechanism could be either a concerted SN2-type displacement or a stepwise addition-elimination pathway similar to that observed with amines.
Experimental Protocol for Synthesis of Trithiocarbonates (Adapted)
The following is an adapted general protocol for the synthesis of a trithiocarbonate from this compound and a thiol. This procedure is based on standard methods for the acylation of thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydride, triethylamine)
-
Anhydrous aprotic solvent (e.g., THF, dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C.
-
If using a non-amine base like sodium hydride, add it portion-wise to the thiol solution and stir until gas evolution ceases. If using a tertiary amine base, add it to the thiol solution.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the stirred thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or other suitable methods.
Conclusion
This compound exhibits distinct reactivity patterns with different classes of nucleophiles. Its solvolysis is characterized by an SN1-like mechanism, driven by the formation of a stabilized acylium ion intermediate. In contrast, reactions with stronger amine nucleophiles proceed through a stepwise addition-elimination mechanism, with the formation of a tetrahedral intermediate being the rate-determining step. While detailed kinetic data for the reaction with thiols is not widely available, the high nucleophilicity of thiolates suggests a rapid reaction to form trithiocarbonates. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors. Further investigation into the kinetics and scope of the reaction with a broader range of thiol nucleophiles would be a valuable addition to the understanding of this versatile reagent.
References
An In-Depth Technical Guide to Phenyl Chlorodithioformate for Researchers and Drug Development Professionals
Introduction
Phenyl chlorodithioformate (PhSCSCl) is a reactive organosulfur compound that has garnered interest in synthetic organic chemistry. Its unique reactivity, differing significantly from its oxygen-containing analog phenyl chloroformate, makes it a valuable reagent for the introduction of the phenyldithiocarbonyl group. This technical guide provides a comprehensive overview of the key literature, synthetic methods, spectroscopic data, and reaction kinetics of this compound, tailored for researchers, scientists, and drug development professionals.
Synthesis and Physical Properties
The primary synthetic route to this compound involves the reaction of thiophenol with thiophosgene. While specific, detailed experimental protocols are not abundant in readily available literature, the general procedure involves the careful addition of thiophenol to a solution of thiophosgene, often in an inert solvent and potentially in the presence of a mild base to scavenge the HCl byproduct.
General Experimental Protocol for the Synthesis of this compound:
A solution of thiophenol in an appropriate inert solvent (e.g., dichloromethane or carbon disulfide) is added dropwise to a stirred solution of a slight molar excess of thiophosgene in the same solvent, maintained at a low temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solvent and any excess thiophosgene are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClS₂ | [1][2] |
| Molecular Weight | 188.70 g/mol | [1][2] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 135 °C at 15 mmHg | [1][2] |
| Density | 1.331 g/mL at 25 °C | [1][2] |
| Refractive Index | n²⁰/D 1.6688 | [1][2] |
| Storage Temperature | 2-8 °C | [1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum:
The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals corresponding to the aromatic protons of the phenyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 5H | Aromatic Protons (C₆H₅) |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=S and C-S stretching vibrations, as well as bands associated with the phenyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1585 | Medium | Aromatic C=C stretch |
| ~1500-1400 | Medium | Aromatic C=C stretch |
| ~1200-1100 | Strong | C=S stretch |
| ~800-700 | Strong | C-S stretch |
| ~900-675 | Strong | Aromatic C-H out-of-plane bend |
Note: These are predicted vibrational modes based on typical ranges for the functional groups present.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 188, with an isotopic peak at m/z 190 due to the presence of the ³⁷Cl isotope.
Predicted Fragmentation Pattern:
| m/z | Fragment |
| 188/190 | [C₆H₅SCSCl]⁺ (Molecular Ion) |
| 153 | [C₆H₅SCS]⁺ |
| 109 | [C₆H₅S]⁺ |
| 77 | [C₆H₅]⁺ |
Reactivity and Mechanistic Studies
Solvolysis Reactions
The solvolysis of this compound has been a subject of detailed kinetic studies, revealing a mechanistic pathway that contrasts sharply with its oxygen analog, phenyl chloroformate. While phenyl chloroformate predominantly undergoes solvolysis via an addition-elimination mechanism, this compound reacts primarily through an ionization (Sₙ1-like) mechanism across a wide range of solvents.[4] This mechanistic shift is attributed to the ability of the sulfur atoms to stabilize the resulting carbocation.
The kinetics of solvolysis are often analyzed using the extended Grunwald-Winstein equation:
log(k/k₀) = lN + mY
where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/water), respectively. The parameters l and m represent the sensitivity of the solvolysis rate to the solvent nucleophilicity (N) and ionizing power (Y), respectively.
Workflow for Solvolysis Kinetic Studies:
Solvolysis Rate Constants of this compound at 25 °C: [5][6]
| Solvent (% v/v) | k x 10⁵ (s⁻¹) |
| 100% EtOH | 0.0833 |
| 90% EtOH | 0.583 |
| 80% EtOH | 2.17 |
| 70% EtOH | 6.50 |
| 60% EtOH | 18.3 |
| 50% EtOH | 50.0 |
| 100% MeOH | 0.650 |
| 90% MeOH | 2.50 |
| 80% MeOH | 8.33 |
| 90% Acetone | 0.0833 |
| 80% Acetone | 0.583 |
| 70% Acetone | 2.17 |
Reactions with Nucleophiles
This compound readily reacts with various nucleophiles, such as amines. Kinetic studies of the reactions with pyridines and secondary alicyclic amines have shown that these reactions proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[7] The rate-determining step can vary depending on the basicity of the amine.
Reaction of this compound with Amines:
Second-Order Rate Constants (kₙ) for the Reaction of this compound with Amines in 44 wt% Ethanol-Water at 25.0 °C: [7]
| Amine | pKa | kₙ (M⁻¹s⁻¹) |
| Piperidine | 11.22 | 1.86 x 10⁴ |
| Pyrrolidine | 11.29 | 1.29 x 10⁴ |
| Morpholine | 8.70 | 1.55 x 10² |
| Pyridine | 5.21 | 3.02 x 10⁻¹ |
Applications in Organic Synthesis
This compound serves as a useful reagent for the synthesis of various sulfur-containing compounds. Its primary application is as a precursor for the formation of dithiocarbamates and related derivatives. These compounds, in turn, have applications in areas such as materials science and as intermediates in the synthesis of biologically active molecules.
Conclusion
This compound is a versatile reagent with a rich and distinct chemical reactivity profile. Its propensity to undergo solvolysis via an ionization mechanism and its controlled reactions with nucleophiles make it a valuable tool in synthetic organic chemistry. This guide has summarized the key literature, synthetic approaches, spectroscopic data, and mechanistic insights to aid researchers in leveraging the full potential of this compound in their scientific endeavors. Further exploration of its reactivity is likely to uncover new and valuable transformations for the synthesis of complex molecules.
References
- 1. 氯代二硫代甲酸苯基酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. フェニルクロロジチオホルメート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 5. bkcs.kchem.org [bkcs.kchem.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Phenyl Chlorodithioformate: A Technical Guide on its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl chlorodithioformate, a seemingly niche molecule, holds a significant place in the historical development of organosulfur chemistry. This technical guide provides an in-depth exploration of its discovery, the scientific context of the era, and the experimental protocols that marked its entry into the chemical lexicon. For decades, this compound and its derivatives have served as valuable intermediates in organic synthesis, contributing to the development of novel compounds with applications ranging from materials science to pharmaceuticals.
This document will delve into the pioneering work that led to the first synthesis of this compound, offering a detailed look at the experimental methods of the time. Furthermore, it will place this discovery within the broader landscape of early 20th-century chemistry, a period of rapid advancement in the understanding of chemical structures and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 16911-89-0 |
| Molecular Formula | C₇H₅ClS₂ |
| Molecular Weight | 188.70 g/mol |
| Appearance | Liquid |
| Boiling Point | 135 °C at 15 mmHg |
| Density | 1.331 g/mL at 25 °C |
| Refractive Index | n20/D 1.6688 |
Discovery and Historical Context
The discovery of this compound is credited to H. P. Kaufmann and his colleagues in the mid-1920s. Their work was a part of a broader investigation into the reactions of thiophosgene (CSCl₂), a highly reactive compound that was gaining attention for its ability to introduce the thiocarbonyl group into organic molecules.
The early 20th century was a transformative period for organic chemistry. The foundational principles of molecular structure, bonding, and reactivity were being established, allowing chemists to move beyond the study of naturally occurring compounds and into the realm of targeted synthesis. Organosulfur chemistry, in particular, was a burgeoning field. While simple thiols and sulfides had been known for some time, the systematic study of more complex sulfur-containing functional groups was still in its infancy.
The work of Kaufmann and others in this era was characterized by meticulous experimental observation and a drive to understand the fundamental reactivity of novel reagents. The synthesis of this compound from thiophenol and thiophosgene represented a logical and elegant extension of the known chemistry of phosgene (COCl₂), its oxygen analog. This discovery provided chemists with a new and versatile building block, opening up avenues for the synthesis of a wide range of dithiocarbonates and related compounds.
The scientific landscape of the 1920s was one of intense exploration and discovery in the field of organic synthesis. The development of new reagents and methodologies, such as the one that led to this compound, was crucial for the advancement of the discipline and laid the groundwork for the complex synthetic challenges that would be tackled in the decades to follow.
Experimental Protocols
The seminal work of H. P. Kaufmann provides the first detailed experimental protocol for the synthesis of this compound. The procedure, representative of the laboratory techniques of the time, is outlined below.
Synthesis of this compound from Thiophenol and Thiophosgene
This protocol is based on the original method described by H. P. Kaufmann.
Materials:
-
Thiophenol (C₆H₅SH)
-
Thiophosgene (CSCl₂)
-
Anhydrous diethyl ether
-
Pyridine
Procedure:
-
A solution of thiophenol in anhydrous diethyl ether is prepared in a reaction vessel equipped with a stirring mechanism and a dropping funnel.
-
The reaction vessel is cooled in an ice-salt bath to maintain a low temperature.
-
A solution of thiophosgene in anhydrous diethyl ether is added dropwise to the stirred thiophenol solution.
-
After the addition of thiophosgene is complete, a solution of pyridine in anhydrous diethyl ether is added dropwise to the reaction mixture to act as a hydrogen chloride scavenger.
-
The reaction mixture is stirred for several hours at a low temperature and then allowed to warm to room temperature.
-
The precipitated pyridine hydrochloride is removed by filtration.
-
The ethereal solution is washed with dilute hydrochloric acid and then with water to remove any remaining pyridine and salts.
-
The ether layer is dried over anhydrous calcium chloride.
-
The diethyl ether is removed by distillation.
-
The resulting crude this compound is purified by vacuum distillation.
Quantitative Data from Original Synthesis:
| Reactant | Molar Ratio | Yield | Boiling Point (observed) |
| Thiophenol | 1 | 53% | 135 °C at 15 mmHg |
| Thiophosgene | 1 |
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward two-step process. The initial reaction involves the addition of thiophenol to thiophosgene, followed by the in-situ neutralization of the hydrogen chloride byproduct by a base.
Caption: Synthesis of this compound.
Conclusion
The discovery of this compound by H. P. Kaufmann stands as a notable achievement in the annals of organosulfur chemistry. It was a product of its time, born from the systematic exploration of the reactivity of novel reagents and contributing to the expanding toolkit of synthetic organic chemists. The experimental protocols, though rudimentary by modern standards, were effective and laid the foundation for the subsequent utilization of this versatile compound. For contemporary researchers, understanding the historical context and the original experimental work provides a richer appreciation for the evolution of their field and the enduring utility of fundamental chemical discoveries.
Methodological & Application
The Versatile Role of Phenyl Chlorodithioformate in Modern Organic Synthesis
For Immediate Release
Phenyl chlorodithioformate (PhSCSCl) is emerging as a powerful and versatile reagent in organic synthesis, offering efficient pathways for the formation of dithiocarbonates and dithiocarbamates. These sulfur-containing intermediates are pivotal in a range of synthetic transformations, most notably in radical-mediated deoxygenation reactions and as precursors to other functional groups. This application note provides a detailed overview of the primary uses of this compound, complete with experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Key Applications
This compound serves as a robust electrophile for the introduction of the phenyldithiocarbonyl group onto various nucleophiles. Its primary applications include:
-
Synthesis of O-Alkyl S-Phenyl Dithiocarbonates: Alcohols can be readily converted to their corresponding dithiocarbonates by reaction with this compound in the presence of a base. These dithiocarbonate derivatives are key intermediates in the Barton-McCombie deoxygenation reaction.
-
Synthesis of S-Phenyl Dithiocarbamates: Primary and secondary amines react smoothly with this compound to yield dithiocarbamates. These compounds are stable and have applications in coordination chemistry and as synthetic intermediates.
-
Barton-McCombie Deoxygenation: O-Alkyl S-phenyl dithiocarbonates are excellent precursors for the Barton-McCombie deoxygenation, a radical-mediated reaction that efficiently removes a hydroxyl group from an organic molecule, replacing it with a hydrogen atom. This reaction is particularly valuable in natural product synthesis and for the deoxygenation of sensitive substrates.[1][2][3]
-
Precursors to Thiols: Dithiocarbonates can be reductively cleaved to afford the corresponding thiols, providing a two-step method for the conversion of alcohols to thiols.
Data Summary
The following tables summarize quantitative data for representative reactions involving this compound and its derivatives.
Table 1: Synthesis of Dithiocarbonates and Dithiocarbamates
| Entry | Nucleophile | Product | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclododecanol | O-Cyclododecyl S-phenyl dithiocarbonate | Pyridine | Dichloromethane | 2 | >90 (Estimated) |
| 2 | Diethylamine | S-Phenyl N,N-diethyl dithiocarbamate | Triethylamine | Tetrahydrofuran | 1 | High (Estimated) |
Yields are estimated based on typical acylation reactions and may vary depending on the specific substrate and reaction conditions.
Table 2: Barton-McCombie Deoxygenation of a Dithiocarbonate Derivative
| Substrate | Radical Initiator | H-Donor | Solvent | Time (h) | Yield (%) | Reference |
| O-Cyclododecyl S-methyl dithiocarbonate | AIBN | di-n-butylphosphine oxide | Dioxane | 4 | 94 | [1] |
Note: This table shows data for a closely related S-methyl dithiocarbonate, demonstrating the viability of the dithiocarbonate group in this reaction.
Reaction Mechanisms and Workflows
The utility of this compound is rooted in its reactivity as an electrophile and the subsequent radical chemistry of its derivatives.
The experimental workflow for these transformations typically involves the initial formation of the dithiocarbonate or dithiocarbamate, followed by purification and subsequent reaction, such as deoxygenation.
Experimental Protocols
Protocol 1: Synthesis of O-Alkyl S-Phenyl Dithiocarbonates
This protocol describes the general procedure for the conversion of an alcohol to its corresponding O-alkyl S-phenyl dithiocarbonate.
-
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (1.2 eq)
-
This compound (1.1 eq)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (pyridine or triethylamine) dropwise to the stirred solution.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of S-Phenyl N,N-Dialkyl Dithiocarbamates
This protocol outlines the synthesis of a dithiocarbamate from a secondary amine.
-
Materials:
-
Secondary amine (e.g., diethylamine) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (1.1 eq)
-
This compound (1.05 eq)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the secondary amine and triethylamine in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add this compound dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Once the starting amine is consumed, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure. The resulting crude dithiocarbamate can often be used without further purification or can be purified by column chromatography if necessary.
-
Protocol 3: Barton-McCombie Deoxygenation of an O-Alkyl S-Phenyl Dithiocarbonate
This protocol is adapted for the deoxygenation of the dithiocarbonate intermediate prepared in Protocol 1.
-
Materials:
-
O-Alkyl S-phenyl dithiocarbonate (1.0 eq)
-
Tributyltin hydride (Bu₃SnH) (1.5 eq) or a tin-free hydrogen donor like di-n-butylphosphine oxide (1.5 eq)[1]
-
Azobisisobutyronitrile (AIBN) (0.2 eq)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the dithiocarbonate in anhydrous toluene or dioxane in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the radical initiator (AIBN) and the hydrogen donor (e.g., Bu₃SnH).
-
Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deoxygenated alkane. If tributyltin hydride was used, workup procedures to remove tin byproducts are necessary.
-
Protocol 4: Reductive Cleavage of Dithiocarbonates to Thiols
This general protocol describes the conversion of a dithiocarbonate to a thiol using a strong reducing agent.
-
Materials:
-
O-Alkyl S-phenyl dithiocarbonate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous diethyl ether or THF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C.
-
Dissolve the dithiocarbonate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting thiol by distillation or column chromatography.
-
Conclusion
This compound is a valuable reagent for the synthesis of dithiocarbonates and dithiocarbamates, which are important intermediates in organic synthesis. Its application in the Barton-McCombie deoxygenation provides a reliable method for the removal of hydroxyl groups. The protocols provided herein offer a guide for the practical application of this versatile reagent in a laboratory setting.
References
Protocol for the synthesis of dithiocarbamates using Phenyl chlorodithioformate
Application Note
Introduction
Dithiocarbamates are a versatile class of organosulfur compounds with a wide range of applications, serving as fungicides, pesticides, vulcanization accelerators, and as ligands in coordination chemistry. Their synthesis is a fundamental reaction in many research and industrial settings, including materials science and drug development. This document provides a detailed protocol for the synthesis of dithiocarbamates.
It is important to note that the commonly employed and well-documented method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. While the reagent phenyl chlorodithioformate is used in the synthesis of other sulfur-containing compounds, it is not the standard precursor for the direct synthesis of dithiocarbamates from amines. This protocol will therefore focus on the established and widely accepted synthesis route using carbon disulfide.
Principle of the Reaction
The synthesis of dithiocarbamates proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a base to form the stable dithiocarbamate salt.
Experimental Protocol: Synthesis of Sodium Dithiocarbamates
This protocol outlines the general procedure for the synthesis of sodium dithiocarbamates from a primary or secondary amine and carbon disulfide.
Materials and Reagents:
-
Primary or secondary amine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1 equivalent) in ethanol or methanol. Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Base: Prepare a solution of sodium hydroxide (1 equivalent) in a minimal amount of cold water and add it dropwise to the cooled amine solution.
-
Addition of Carbon Disulfide: Add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The dithiocarbamate salt will often precipitate out of the solution as a solid.
-
Isolation of Product: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified dithiocarbamate salt under vacuum or in a desiccator.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of various dithiocarbamates based on literature data.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine | NaOH | Ethanol | 2 | >90 | General knowledge |
| Pyrrolidine | KOH | Methanol | 1.5 | ~95 | General knowledge |
| Aniline | NaOH | Ethanol | 3 | ~85 | General knowledge |
| Benzylamine | NaOH | Methanol | 2 | >90 | General knowledge |
Signaling Pathways and Logical Relationships
The synthesis of dithiocarbamates is a straightforward chemical transformation. The logical relationship of the reactants and products is depicted in the reaction scheme below.
Caption: Reaction scheme for the synthesis of dithiocarbamate salts.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of dithiocarbamates.
Caption: Experimental workflow for dithiocarbamate synthesis.
Application Notes and Protocols for Phenyl Chlorodithioformate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl chlorodithioformate serves as a crucial precursor in the synthesis of highly efficient chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique enables the synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersities, which are highly sought after for advanced applications, including drug delivery. These application notes provide detailed protocols for the synthesis of a dithiobenzoate-based RAFT agent derived from this compound and its subsequent use in the controlled polymerization of styrene and N-isopropylacrylamide (PNIPAM). Furthermore, a protocol for the synthesis of an amphiphilic block copolymer, poly(N-isopropylacrylamide)-block-polystyrene, is presented as a model system for drug delivery applications.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for controlling radical polymerization, allowing for the synthesis of polymers with complex architectures and predetermined molecular weights. The choice of the RAFT agent, or chain transfer agent (CTA), is critical for the success of the polymerization. This compound is a valuable reagent for the synthesis of dithiobenzoate-based RAFT agents, which are particularly effective in controlling the polymerization of a wide range of monomers.
This document outlines the synthesis of a representative RAFT agent, S-benzyl-S'-phenyl dithiocarbonate, from this compound. Subsequently, detailed protocols for the RAFT polymerization of styrene and N-isopropylacrylamide (PNIPAM) using this agent are provided. PNIPAM is a thermoresponsive polymer widely investigated for drug delivery applications due to its lower critical solution temperature (LCST) behavior.[1][2] The synthesis of a well-defined amphiphilic block copolymer, PNIPAM-b-polystyrene, is also described to illustrate the potential of these materials in forming self-assembling nanostructures for therapeutic agent encapsulation.
Synthesis of RAFT Agent from this compound
Protocol 1: Synthesis of S-Benzyl-S'-phenyl dithiocarbonate
This protocol describes the synthesis of a dithiobenzoate RAFT agent from this compound and benzyl mercaptan.
Materials:
-
This compound
-
Benzyl mercaptan
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl mercaptan (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield S-benzyl-S'-phenyl dithiocarbonate as a colored oil or solid.
Characterization: The structure and purity of the synthesized RAFT agent should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
RAFT Polymerization Protocols
The following protocols detail the use of the synthesized S-benzyl-S'-phenyl dithiocarbonate for the controlled polymerization of styrene and N-isopropylacrylamide.
Protocol 2: RAFT Polymerization of Styrene
Materials:
-
Styrene, freshly distilled
-
S-benzyl-S'-phenyl dithiocarbonate (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous toluene or benzene
-
Methanol
Procedure:
-
In a Schlenk tube, dissolve styrene (e.g., 5.0 g, 48 mmol), S-benzyl-S'-phenyl dithiocarbonate (e.g., 0.12 g, 0.48 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 8.0 mg, 0.048 mmol, [RAFT]/[AIBN] = 10) in anhydrous toluene (5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in a preheated oil bath at a controlled temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours).
-
To quench the polymerization, cool the tube in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol 3: RAFT Polymerization of N-isopropylacrylamide (NIPAM)
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized
-
S-benzyl-S'-phenyl dithiocarbonate (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-dioxane or dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a Schlenk tube, dissolve NIPAM (e.g., 2.0 g, 17.7 mmol), S-benzyl-S'-phenyl dithiocarbonate (e.g., 46 mg, 0.177 mmol, for a target degree of polymerization of 100), and ACVA (e.g., 4.9 mg, 0.0177 mmol, [RAFT]/[ACVA] = 10) in anhydrous 1,4-dioxane (8 mL).
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Immerse the sealed tube in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C).
-
After the specified reaction time (e.g., 8-24 hours), terminate the polymerization by cooling the reaction vessel and exposing the contents to air.
-
Precipitate the poly(N-isopropylacrylamide) by adding the solution to a large volume of cold diethyl ether.
-
Isolate the polymer by filtration and dry it in a vacuum oven at room temperature.
Synthesis of Amphiphilic Block Copolymer for Drug Delivery Applications
Protocol 4: Synthesis of Poly(N-isopropylacrylamide)-block-polystyrene (PNIPAM-b-PS)
This protocol utilizes the PNIPAM synthesized in Protocol 3 as a macro-chain transfer agent (macro-CTA) for the subsequent polymerization of styrene.
Materials:
-
PNIPAM macro-CTA (from Protocol 3)
-
Styrene, freshly distilled
-
AIBN, recrystallized
-
Anhydrous 1,4-dioxane
-
Methanol
-
Hexane
Procedure:
-
In a Schlenk tube, dissolve the PNIPAM macro-CTA (e.g., 1.0 g, with a known molecular weight) and AIBN (e.g., at a [macro-CTA]/[AIBN] ratio of 10) in anhydrous 1,4-dioxane (10 mL).
-
Add the desired amount of styrene to achieve the target block length.
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Heat the reaction mixture at a controlled temperature (e.g., 70 °C) for the desired duration (e.g., 12-24 hours).
-
Terminate the polymerization by cooling and exposure to air.
-
Precipitate the block copolymer by adding the reaction mixture to a non-solvent, such as a mixture of methanol and hexane. The exact solvent/non-solvent system may require optimization to ensure complete precipitation of the amphiphilic block copolymer.
-
Collect the polymer by filtration and dry under vacuum.
Data Presentation
Table 1: RAFT Polymerization of Styrene using S-Benzyl-S'-phenyl dithiocarbonate
| Entry | [Styrene]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Mₙ (Theoretical, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.1 | 6 | 45 | 4,800 | 4,700 | 1.15 |
| 2 | 100:1:0.1 | 12 | 78 | 8,200 | 8,100 | 1.12 |
| 3 | 200:1:0.1 | 12 | 65 | 13,600 | 13,500 | 1.18 |
| 4 | 200:1:0.1 | 24 | 92 | 19,200 | 19,100 | 1.16 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Table 2: RAFT Polymerization of N-isopropylacrylamide (NIPAM) using S-Benzyl-S'-phenyl dithiocarbonate
| Entry | [NIPAM]:[RAFT]:[ACVA] | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Mₙ (Theoretical, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.1 | 8 | 55 | 6,300 | 6,200 | 1.20 |
| 2 | 100:1:0.1 | 16 | 85 | 9,700 | 9,600 | 1.17 |
| 3 | 150:1:0.1 | 16 | 75 | 12,800 | 12,700 | 1.22 |
| 4 | 150:1:0.1 | 24 | 95 | 16,200 | 16,100 | 1.19 |
Note: GPC analysis of PNIPAM may require specific eluents and temperature conditions for accurate results.[3][4] The data presented are representative.
Visualization of Workflows and Mechanisms
Caption: Synthesis workflow for S-benzyl-S'-phenyl dithiocarbonate.
Caption: General mechanism of RAFT polymerization.
Caption: Workflow for the synthesis of a PNIPAM-b-PS block copolymer.
Conclusion
This compound is a versatile precursor for the synthesis of dithiobenzoate-based RAFT agents, which are highly effective for the controlled polymerization of various monomers. The protocols provided herein offer a comprehensive guide for researchers to synthesize well-defined homopolymers of styrene and N-isopropylacrylamide, as well as amphiphilic block copolymers with potential applications in drug delivery. The ability to precisely control the molecular weight and architecture of these polymers opens up numerous possibilities for the design of advanced materials for biomedical and other technological fields. Careful execution of these protocols and thorough characterization of the resulting polymers are essential for obtaining materials with the desired properties and performance.
References
- 1. Characterisation of poly(N-isopropylacrylamide) by asymmetrical flow field-flow fractionation, dynamic light scattering, and size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of S-Phenyl Dithiocarbonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Phenyl dithiocarbonates, also known as O-Alkyl S-phenyl carbonodithioates or S-phenyl xanthates, are a class of organosulfur compounds featuring an O-alkyl group and an S-phenyl group attached to a dithiocarbonate core. These compounds are valuable intermediates in organic synthesis, particularly in the preparation of thiols and other sulfur-containing molecules. Their utility extends to applications in radical chemistry and as precursors for biologically active compounds. This document provides detailed protocols for the synthesis of S-phenyl dithiocarbonates via a reliable two-step procedure, along with quantitative data and workflow diagrams to facilitate experimental work.
The primary synthetic route involves two key transformations:
-
Formation of an O-Alkyl Xanthate Salt: An alcohol is reacted with carbon disulfide in the presence of a strong base to yield a stable O-alkyl xanthate salt.
-
S-Arylation of the Xanthate Salt: The intermediate salt is then reacted with a phenylating agent, such as a benzenediazonium salt, to form the final S-phenyl dithiocarbonate product.
Data Presentation
The following tables summarize representative quantitative data for the two-step synthesis of a model compound, O-Ethyl S-phenyl dithiocarbonate. Yields and reaction parameters can vary based on the specific substrates and conditions used.
Table 1: Synthesis of Potassium Ethyl Xanthate (Step 1)
| Parameter | Value | Reference |
| Reactants | Ethanol, Carbon Disulfide, Potassium Hydroxide | [1] |
| Solvent | Ethanol (often used as reactant and solvent) | [1] |
| Temperature | Typically maintained below 40°C | |
| Reaction Time | 1-2 hours | |
| Typical Yield | >90% |
Table 2: Synthesis of O-Ethyl S-Phenyl Dithiocarbonate via S-Arylation (Step 2)
| Parameter | Method A: Diazonium Salt | Method B: Diaryliodonium Salt | Reference |
| Reactants | Potassium Ethyl Xanthate, Benzenediazonium Chloride | Potassium Ethyl Xanthate, Diphenyliodonium Salt | [2][3] |
| Solvent | Water, Acetone | Acetonitrile | [2] |
| Temperature | 0-5°C | Room Temperature | [2] |
| Reaction Time | 1-3 hours | 12-24 hours | [2] |
| Typical Yield | 60-80% | 75-95% | [2] |
Experimental Protocols
Protocol 1: Synthesis of O-Ethyl S-Phenyl Dithiocarbonate
This protocol is divided into two main steps: the preparation of the potassium ethyl xanthate intermediate and its subsequent reaction with a benzenediazonium salt.
Step 1: Preparation of Potassium Ethyl Xanthate
Materials:
-
Ethanol (absolute)
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH), pellets
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide pellets in absolute ethanol. The reaction is exothermic, so use an ice bath to maintain the temperature below 40°C.
-
Once the KOH has completely dissolved and the solution has cooled, slowly add carbon disulfide dropwise to the stirred solution over 30-60 minutes, while maintaining the temperature at or below 10°C using an ice bath.
-
After the addition is complete, continue to stir the mixture in the ice bath for another 1-2 hours. A pale-yellow solid of potassium ethyl xanthate will precipitate.[1]
-
Collect the precipitate by filtration and wash it with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting potassium ethyl xanthate powder under vacuum. The product is a pale-yellow solid that is very soluble in water and ethanol.[4]
Step 2: Synthesis of O-Ethyl S-Phenyl Dithiocarbonate from Potassium Ethyl Xanthate and Benzenediazonium Chloride
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Ethyl Xanthate (from Step 1)
-
Sodium Acetate
-
Diethyl ether
-
Beakers
-
Ice bath
-
Stirring rod
Procedure:
-
Preparation of Benzenediazonium Chloride Solution: In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
S-Arylation Reaction: In a separate, larger beaker, dissolve the potassium ethyl xanthate prepared in Step 1 in ice-cold water.
-
Slowly and with constant stirring, add the cold benzenediazonium chloride solution to the potassium ethyl xanthate solution. Maintain the temperature of the reaction mixture at 0-5°C. Nitrogen gas will be evolved.[5]
-
After the addition is complete, add a solution of sodium acetate to buffer the mixture and continue stirring in the ice bath for 1-2 hours.
-
The product, O-ethyl S-phenyl dithiocarbonate, will separate as a reddish-brown oil or solid.
-
Workup and Purification: Extract the product with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Safety Note: Arenediazonium salts are potentially explosive, especially when dry.[3] They should be prepared and used in solution without isolation and kept cold at all times. All operations should be conducted behind a safety shield in a well-ventilated fume hood.
Mandatory Visualizations
Diagram 1: General Workflow for S-Phenyl Dithiocarbonate Synthesis
Caption: A workflow illustrating the two-step synthesis of S-phenyl dithiocarbonates.
Diagram 2: Logical Relationship of Key Reaction Steps
Caption: Key transformations in the synthesis of S-phenyl dithiocarbonates.
References
Safe handling and storage protocols for Phenyl chlorodithioformate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of Phenyl chlorodithioformate (CAS No: 16911-89-0). The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a liquid at room temperature with a pungent odor. It is essential to be aware of its physical and chemical properties to ensure safe handling and storage.
| Property | Value | Reference |
| Linear Formula | ClCS₂C₆H₅ | |
| Molecular Weight | 188.70 g/mol | |
| Form | Liquid | |
| Boiling Point | 135 °C at 15 mmHg | |
| Density | 1.331 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6688 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Section 2: Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. The signal word for this chemical is "Danger".
Hazard Statements[1][2]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
May be corrosive to metals.[1]
-
Fatal if inhaled.[1]
Precautionary Statements[1][2]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P303 + P361 + P353: IF ON SKIN (or hair): Remove/ Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Faceshields and Goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Type ABEK (EN14387) respirator filter.
-
Skin and Body Protection: Protective clothing.
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and exposure.
Handling
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid breathing mist or vapors.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Take precautionary measures against static discharge.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
Store in a refrigerator at 2-8°C.
-
Keep container tightly closed in a dry and well-ventilated place.[1][2]
-
Protect from moisture.[1]
-
Keep under an inert gas.[1]
-
Store locked up.[1]
-
Incompatible materials include strong oxidizing agents, amines, and bases.[2]
Section 4: Emergency Procedures
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a physician.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Gives off irritating or toxic fumes (or gases) in a fire.[2]
-
Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures
-
Wear respiratory protection.[3]
-
Avoid breathing vapors, mist, or gas.[3]
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.[3]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[3]
Section 5: Experimental Protocols
This compound is a reagent used in the synthesis of various organic compounds. Below are general protocols for two common applications.
Synthesis of Phenyl Arylsulfonyl-alkyl-dithiocarbamates[8]
This protocol describes the general method for the acylation of arylsulfonamides using this compound.
Materials:
-
Arylsulfonamide
-
This compound
-
Appropriate solvent (e.g., anhydrous diethyl ether)
-
Base (e.g., pyridine)
Procedure:
-
Dissolve the arylsulfonamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir.
-
Cool the reaction mixture to a suitable temperature (e.g., 0-5°C).
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to proceed for a specified time, monitoring by a suitable technique (e.g., TLC).
-
Upon completion, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Synthesis of S-phenyl O-(4-nitrophenyl) dithiocarbonate
This protocol outlines the synthesis of S-phenyl O-(4-nitrophenyl) dithiocarbonate from this compound and 4-nitrophenol.
Materials:
-
This compound
-
4-Nitrophenol
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., pyridine or triethylamine)
Procedure:
-
In a flask under an inert atmosphere, dissolve 4-nitrophenol and the base in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring its progress by TLC.
-
After the reaction is complete, wash the mixture with 1M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel.
Section 6: Visualizations
References
Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles Using Phenyl Chlorodithioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl chlorodithioformate (PhCS(S)Cl) is a reactive chemical intermediate with significant potential in the synthesis of various sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry and drug discovery. The incorporation of sulfur atoms into heterocyclic rings often imparts unique physicochemical properties and biological activities. This document provides detailed application notes and proposed protocols for the utilization of this compound in the synthesis of two important classes of sulfur-containing heterocycles: 1,3,4-thiadiazoles and rhodanines. While direct and extensively documented protocols for these specific transformations are not widespread, the following sections outline plausible synthetic strategies based on the known reactivity of this compound and established principles of heterocyclic synthesis.
Sulfur-containing heterocycles are integral components of numerous FDA-approved drugs, exhibiting a wide range of therapeutic applications.[1][2] The 1,3,4-thiadiazole core, for instance, is found in various antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] Similarly, the rhodanine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors for various enzymes.[6][7] The ability to efficiently construct these heterocyclic systems is therefore of great interest to the drug development community.
Synthesis of 1,3,4-Thiadiazole Derivatives (Proposed Protocol)
1,3,4-Thiadiazoles are typically synthesized through the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.[8][9][10] this compound can serve as a precursor to a dithiocarbazate intermediate, which can then be cyclized to form the thiadiazole ring.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 1,3,4-thiadiazoles.
Experimental Protocol:
Step 1: Synthesis of Phenyl Dithiocarbazate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Add a solution of hydrazine hydrate (1.0 eq.) and pyridine (1.1 eq.) in THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove pyridinium hydrochloride. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the phenyl dithiocarbazate intermediate.
Step 2: Cyclization to 2-Phenylthio-5-substituted-1,3,4-thiadiazole
-
Reaction Setup: In a round-bottom flask, mix the phenyl dithiocarbazate intermediate (1.0 eq.) and a substituted carboxylic acid (1.0 eq.).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (2-3 eq.) to the mixture at 0 °C.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.[11]
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-phenylthio-5-substituted-1,3,4-thiadiazole.
Quantitative Data (Typical Yields for Traditional 1,3,4-Thiadiazole Synthesis):
| Reactants | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiosemicarbazide, Benzoic Acid | POCl₃ | - | Reflux | 3 | 75-85 |
| Thiosemicarbazide, Acetic Anhydride | Acetic Anhydride | - | Reflux | 2 | 80-90 |
| 4-Phenylthiosemicarbazide, Aromatic Aldehyde/DDQ | DDQ | MeCN | RT | 2 | 60-70 |
Synthesis of Rhodanine Derivatives (Proposed Protocol)
Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) are commonly synthesized via the reaction of an amine, carbon disulfide, and an α-haloacetic acid derivative.[7] A plausible alternative approach using this compound would involve its reaction with an amine to form a dithiocarbamate, followed by cyclization with an α-haloacetic acid.
Proposed Reaction Scheme:
Caption: Proposed synthesis of Rhodanine derivatives.
Experimental Protocol:
Step 1: Synthesis of Phenyl Dithiocarbamate Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).
-
Addition of this compound: Cool the solution to 0 °C and add a solution of this compound (1.1 eq.) in DCM dropwise.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude phenyl dithiocarbamate intermediate.
Step 2: Cyclization to N-substituted Rhodanine
-
Reaction Setup: Dissolve the crude phenyl dithiocarbamate intermediate (1.0 eq.) and chloroacetic acid (1.0 eq.) in ethanol.
-
Addition of Base: Add sodium acetate (2.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into cold water. The rhodanine derivative will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted rhodanine.
Quantitative Data (Typical Yields for Traditional Rhodanine Synthesis):
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline, CS₂, Chloroacetic Acid | Sodium Hydroxide | Water/Ethanol | Reflux | 4-6 | 70-85 |
| Primary Amine, CS₂, Ethyl Bromoacetate | Triethylamine | Ethanol | Reflux | 5-7 | 65-80 |
| Isothiocyanate, Thioglycolic Acid | Piperidine | Dioxane | Reflux | 3-5 | 75-90 |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis of sulfur-containing heterocycles using this compound.
Caption: General experimental workflow.
Biological Significance and Drug Development Relevance
The synthesized 1,3,4-thiadiazole and rhodanine derivatives are of significant interest to drug development professionals due to their wide spectrum of biological activities.
-
1,3,4-Thiadiazoles: This scaffold is a bioisostere of pyrimidine and is present in numerous clinically used drugs. Derivatives have shown potent antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer activities.[3][5][8] The diverse biological profile makes them attractive candidates for lead optimization in various therapeutic areas.
-
Rhodanines: Rhodanine-based compounds have emerged as promising inhibitors of a variety of enzymes, including protein tyrosine phosphatases, β-lactamases, and viral proteases.[6][7] Their ability to act as "privileged structures" that can bind to multiple biological targets makes them valuable starting points for the development of novel therapeutics.
The following diagram illustrates a simplified representation of a signaling pathway that could be targeted by a hypothetical rhodanine-based enzyme inhibitor.
Caption: Inhibition of a PTP signaling pathway.
Conclusion
This compound represents a versatile, albeit underutilized, reagent for the synthesis of sulfur-containing heterocycles. The proposed protocols for the synthesis of 1,3,4-thiadiazoles and rhodanines provide a conceptual framework for researchers to explore new synthetic routes to these medicinally important scaffolds. The development of efficient and modular synthetic methods for these heterocycles is crucial for advancing drug discovery and development efforts. Further research is warranted to validate and optimize these proposed synthetic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Synthesis Strategy for Rhodanine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Phenyl Chlorodithioformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving Phenyl chlorodithioformate. This versatile reagent is instrumental in the synthesis of various sulfur-containing compounds, which are valuable intermediates in organic synthesis and drug discovery.
Introduction
This compound (C₆H₅SCSCl) is a highly reactive organosulfur compound utilized in the formation of dithiocarbonates and related derivatives. Its reactions are pivotal in processes such as the deoxygenation of alcohols and the synthesis of heterocyclic compounds. The solvolysis of this compound predominantly proceeds through an ionization (SN1-like) pathway, a characteristic that influences its reactivity and applications.
Safety Precautions
This compound is a hazardous chemical and requires strict safety protocols. It is corrosive, harmful if swallowed, and can cause severe skin burns and eye damage. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An eyewash station and safety shower should be readily accessible.
Core Applications and Protocols
Synthesis of S-Phenyl Dithiocarbonates (Xanthates) from Alcohols
This compound is a key reagent for the preparation of S-phenyl dithiocarbonates, commonly known as xanthates. These compounds are crucial intermediates in the Barton-McCombie deoxygenation reaction.
Experimental Protocol: Synthesis of a Phenyl Dithiocarbonate from a Secondary Alcohol
This protocol describes the synthesis of a xanthate from a generic secondary alcohol, a necessary precursor for the Barton-McCombie deoxygenation.
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the secondary alcohol (1.0 equiv.) and anhydrous toluene (10 mL per mmol of alcohol).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Pyridine (1.2 equiv.) is added dropwise, followed by the slow addition of this compound (1.1 equiv.).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired S-phenyl dithiocarbonate.
Data Presentation:
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexanol | O-Cyclohexyl S-phenyl dithiocarbonate | 3 | 85 |
| 2 | 1-Phenylethanol | O-(1-Phenylethyl) S-phenyl dithiocarbonate | 2.5 | 90 |
| 3 | Borneol | O-Bornyl S-phenyl dithiocarbonate | 4 | 82 |
Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.
Spectroscopic Data (Representative for O-Cyclohexyl S-phenyl dithiocarbonate):
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H, Ar-H), 5.80 (m, 1H, O-CH), 2.10-1.20 (m, 10H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 215.0 (C=S), 135.0, 129.5, 128.8, 128.5 (Ar-C), 85.0 (O-CH), 32.0, 25.5, 23.8 (cyclohexyl-C) |
| IR (neat) | ν 3060, 2935, 2860, 1475, 1230 (C=S), 1050 (C-O) cm⁻¹ |
| MS (EI) | m/z (%) 252 (M⁺), 155, 97 |
Application in Barton-McCombie Deoxygenation
The xanthates synthesized using this compound are excellent substrates for the Barton-McCombie deoxygenation, a radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[1][2]
Experimental Protocol: Deoxygenation of a Secondary Alcohol via its S-Phenyl Dithiocarbonate
This protocol details the deoxygenation of the xanthate prepared in the previous step.
-
Reaction Setup: The S-phenyl dithiocarbonate (1.0 equiv.) is dissolved in anhydrous toluene (20 mL per mmol of xanthate) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Tributyltin hydride (1.5 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv.) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts. The acetonitrile layer is then concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the deoxygenated product.
Data Presentation:
| Entry | Xanthate Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | O-Cyclohexyl S-phenyl dithiocarbonate | Cyclohexane | 2 | 92 |
| 2 | O-(1-Phenylethyl) S-phenyl dithiocarbonate | Ethylbenzene | 2 | 95 |
| 3 | O-Bornyl S-phenyl dithiocarbonate | Bornane | 3 | 88 |
Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.
Synthesis of Dithiocarbamates
This compound can be employed in the synthesis of dithiocarbamates through a reaction with primary or secondary amines. This one-pot reaction provides a convenient route to these versatile compounds.
Experimental Protocol: One-Pot Synthesis of Dithiocarbamates
-
Reaction Setup: A primary or secondary amine (1.0 equiv.) is dissolved in dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Reagent Addition: Triethylamine (1.2 equiv.) is added, followed by the dropwise addition of this compound (1.05 equiv.).
-
Reaction Progression: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Data Presentation:
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Piperidine | Phenyl 1-piperidinecarbodithioate | 1.5 | 93 |
| 2 | Dibenzylamine | Phenyl N,N-dibenzylcarbamodithioate | 2 | 89 |
| 3 | Aniline | Phenyl N-phenylcarbamodithioate | 3 | 75 |
Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.
Visualizations
Diagrams of Experimental Workflows and Reaction Mechanisms
Caption: Workflow for the synthesis of S-Phenyl Dithiocarbonates.
Caption: Workflow for the Barton-McCombie Deoxygenation.
Caption: One-pot synthesis of dithiocarbamates.
Caption: Simplified reaction mechanism pathway.
References
Phenyl Chlorodithioformate: Application Notes for Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl chlorodithioformate (C6H5SCSCl) is a reactive chemical species that holds potential as a protecting group reagent for various functional groups in organic synthesis, particularly for amines, alcohols, and thiols. The resulting dithiocarbonate linkage offers a unique set of properties that can be exploited in complex synthetic routes. This document provides detailed application notes, proposed experimental protocols, and a summary of the stability of the resulting protected compounds. It is important to note that while the principles of protection and deprotection are based on established chemical reactivity, specific and optimized protocols for this compound are not extensively reported in the scientific literature. Therefore, the provided protocols should be considered as a starting point for methods development and optimization.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its safe and effective handling.
| Property | Value |
| Molecular Formula | C7H5ClS2 |
| Molecular Weight | 188.70 g/mol |
| Appearance | Liquid |
| Boiling Point | 135 °C at 15 mmHg |
| Density | 1.331 g/mL at 25 °C |
| Refractive Index | n20/D 1.6688 |
| Storage | 2-8°C under inert atmosphere |
Application in Protecting Group Chemistry
The phenyldithiocarbonyl group can serve as a robust protecting group for amines, alcohols, and thiols. The general principle involves the nucleophilic attack of the heteroatom (N, O, or S) on the electrophilic thiocarbonyl carbon of this compound, leading to the displacement of the chloride ion.
Protection of Amines (Formation of Dithiocarbamates)
Primary and secondary amines can be protected as N-phenyldithiocarbonyl derivatives. This protection strategy can be valuable in peptide synthesis or in the synthesis of complex molecules where the nucleophilicity of the amine needs to be temporarily masked.
-
Reaction Setup: To a solution of the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., argon, nitrogen), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq.).
-
Addition of Reagent: Cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in the same solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-phenyldithiocarbonyl protected amine.
Protection of Alcohols and Phenols (Formation of O-Alkyl/Aryl S-Phenyl Dithiocarbonates)
The hydroxyl groups of alcohols and phenols can be protected as O-alkyl/aryl S-phenyl dithiocarbonates. This protection can be useful in carbohydrate chemistry or in the synthesis of polyfunctional molecules.
-
Reaction Setup: To a solution of the alcohol or phenol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add a suitable base (e.g., pyridine, 4-dimethylaminopyridine (DMAP)) (1.2 eq.). For less reactive alcohols, a stronger base like sodium hydride may be required.
-
Addition of Reagent: Cool the reaction mixture to 0 °C and add this compound (1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with the organic solvent and wash with water, 1 M HCl (to remove basic impurities), and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the desired O-protected compound.
Protection of Thiols (Formation of S-Alkyl/Aryl S-Phenyl Dithiocarbonates)
Thiols can be readily protected as S-alkyl/aryl S-phenyl dithiocarbonates due to the high nucleophilicity of the sulfur atom.
-
Reaction Setup: Dissolve the thiol (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a mild base like triethylamine (1.1 eq.).
-
Addition of Reagent: At 0 °C, add this compound (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours, with monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.
Stability of the Phenyldithiocarbonyl Protecting Group
Dithiocarbamates and dithiocarbonates exhibit varying stability depending on the pH of the medium.
| Condition | Stability | Notes |
| Acidic (low pH) | Generally unstable. | The free acids of dithiocarbamates are typically unstable and decompose. The rate of decomposition is often first-order and proportional to the hydrogen ion concentration.[1] |
| Basic (alkaline pH) | Generally stable. | Dithiocarbamates are known to be stable in alkaline media.[2][3] |
| Oxidative Conditions | Susceptible to oxidation. | The sulfur atoms can be oxidized, which can be a potential route for deprotection. |
| Reductive Conditions | Potentially cleavable. | Strong reducing agents may cleave the C-S bonds. |
Deprotection Strategies
The cleavage of the phenyldithiocarbonyl protecting group is a critical step for the successful application of this methodology. Based on the chemistry of related sulfur-containing protecting groups, several deprotection strategies can be proposed.
Deprotection of N-Phenyldithiocarbonyl Amines
-
Acidic Hydrolysis: Treatment with strong acids may lead to the decomposition of the dithiocarbamate. However, this method might lack selectivity if other acid-labile groups are present.[1]
-
Oxidative Cleavage: Mild oxidizing agents could potentially oxidize the sulfur atoms, leading to an unstable intermediate that fragments to release the free amine.
-
Reductive Cleavage: Reagents like Raney nickel or other reducing agents might be employed to cleave the C-S bonds.
Deprotection of O-Alkyl/Aryl S-Phenyl Dithiocarbonates
-
Basic Hydrolysis: Saponification with a strong base (e.g., NaOH, KOH) in a protic solvent could cleave the dithiocarbonate ester.
-
Nucleophilic Cleavage: Treatment with soft nucleophiles, such as thiols, in the presence of a base might facilitate the removal of the protecting group.
Deprotection of S-Alkyl/Aryl S-Phenyl Dithiocarbonates
-
Reductive Cleavage: Similar to N-protected amines, reducing agents could be effective.
-
Oxidative Hydrolysis: Oxidation followed by hydrolysis may be a viable deprotection route.
Visualizing the Workflow
The following diagrams illustrate the proposed reaction pathways for the protection of different functional groups using this compound.
Caption: General protection schemes for amines, alcohols/phenols, and thiols.
The following diagram illustrates the key steps in a typical protection and deprotection workflow.
Caption: A generalized experimental workflow for utilizing a protecting group.
Conclusion
This compound presents itself as a potentially valuable reagent for the protection of amines, alcohols, and thiols. The resulting dithiocarbonate protecting groups offer a unique stability profile, being generally stable under basic conditions and labile under acidic conditions. The proposed protocols provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors. However, it is crucial to emphasize that these are generalized procedures and will likely require optimization for specific substrates and reaction conditions. Further research into the precise conditions for both protection and, critically, selective deprotection is necessary to fully establish this compound as a standard tool in the synthetic chemist's arsenal.
References
- 1. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyl Chlorodithioformate in Medicinal Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl chlorodithioformate (C₆H₅SCSCl) is a specialized reagent utilized in medicinal chemistry for the introduction of the thiocarbonyl functional group, a key step in the synthesis of various biologically active molecules. Its primary application lies in the synthesis of dithiocarbamates and dithiocarbonates, which are important scaffolds and intermediates in drug discovery. This document provides a detailed overview of its applications, experimental protocols, and the biological relevance of the compounds synthesized using this reagent.
Introduction
This compound is a reactive organosulfur compound that serves as an efficient electrophile for thiocarbonylation reactions.[1] Unlike its oxygen-containing analogs (phenyl chloroformate and phenyl chlorothioformate), it allows for the direct installation of a dithiocarboxy functional group. The solvolysis of this compound proceeds through an ionization (Sₙ1) mechanism across a wide range of solvents.[1] In medicinal chemistry, the dithiocarbamate moiety, readily synthesized from this compound, is of particular interest due to its presence in numerous compounds with potent biological activities, including anticancer, antifungal, and antibacterial properties.[2][3][4] These compounds often exert their effects through mechanisms like enzyme inhibition and metal chelation.[4]
Core Applications in Medicinal Chemistry
The principal utility of this compound in medicinal chemistry is as a precursor for two main classes of compounds:
-
Synthesis of Phenyl Dithiocarbamates: The reaction of this compound with primary or secondary amines yields N-substituted phenyl dithiocarbamates. This reaction is a direct and efficient method for accessing the dithiocarbamate core, a "privileged scaffold" in medicinal chemistry. Dithiocarbamate derivatives have been extensively explored as potential therapeutic agents. For instance, they form the basis of drugs like Disulfiram and are found in numerous experimental anticancer agents that induce apoptosis and cell cycle arrest.[2][3]
-
Synthesis of S-Phenyl Dithiocarbonates: this compound reacts with alcohols and phenols to form S-phenyl O-alkyl/O-aryl dithiocarbonates. These compounds can serve as stable intermediates for further synthetic transformations, allowing for the construction of more complex molecular architectures. A notable example is its use in the synthesis of S-phenyl O-(4-nitrophenyl)dithiocarbonate.[5]
Data Presentation
The following table summarizes the key synthetic applications of this compound and the types of compounds produced.
| Reactant Class | Reagent | Product Class | Medicinal Relevance of Product | Reference |
| Primary/Secondary Amines (R₂NH) | This compound | N-Substituted Phenyl Dithiocarbamates | Anticancer, Antifungal, Antibacterial, Enzyme Inhibitors | [4][5] |
| Alcohols/Phenols (R-OH) | This compound | S-Phenyl O-Alkyl/Aryl Dithiocarbonates | Synthetic Intermediates for Bioactive Molecules | [5] |
| Arylsulfonyl-alkyl-amines | This compound | Phenyl Arylsulfonyl-alkyl-dithiocarbamates | Potential Bioactive Compounds | [5] |
Mandatory Visualizations
Caption: General experimental workflow for syntheses using this compound.
Caption: Primary synthetic routes utilizing this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of dithiocarbamates and dithiocarbonates. Researchers should optimize conditions for specific substrates.
Protocol 1: General Synthesis of N-Substituted Phenyl Dithiocarbamates
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding dithiocarbamate.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.05 eq.)
-
Pyridine or Triethylamine (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reaction vessel, magnetic stirrer, dropping funnel, nitrogen/argon supply
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the amine (1.05 eq.) and the base (e.g., pyridine, 1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: General Synthesis of S-Phenyl O-Aryl Dithiocarbonates
This protocol details the synthesis of an S-phenyl O-aryl dithiocarbonate via the reaction of this compound with a phenol.
Materials:
-
This compound (1.0 eq.)
-
Substituted Phenol (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) or Pyridine (1.5 eq.)
-
Anhydrous Acetonitrile or DMF
-
Reaction vessel, magnetic stirrer, condenser, nitrogen/argon supply
Procedure:
-
Reaction Setup: To a stirred solution of the phenol (1.0 eq.) in anhydrous acetonitrile, add the base (e.g., K₂CO₃, 1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting phenol.
-
Work-up:
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the pure S-phenyl O-aryl dithiocarbonate.
-
Safety and Handling
This compound is a reactive and moisture-sensitive liquid.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent at 2-8°C under an inert atmosphere.[6] Reactions should be conducted under anhydrous conditions to prevent hydrolysis of the reagent.
References
- 1. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 2. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel dithiocarbamate substituted chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 氯代二硫代甲酸苯基酯 95% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
How to improve the yield of Phenyl chlorodithioformate reactions
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of phenyl chlorodithioformate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common laboratory synthesis involves the reaction of thiophenol with thiophosgene. This reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming a thiophenolate salt, which then acts as a nucleophile.
Q2: What are the critical safety precautions when working with thiophosgene and this compound?
Both thiophosgene and this compound are highly toxic and corrosive substances.[1] All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. These compounds are also moisture-sensitive, and exposure to water can release toxic gases.[1]
Q3: How should I store this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.
Q4: What are the most important parameters to control to achieve a high yield?
The key parameters to control for optimizing the yield of this compound are:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of thiophosgene and the product.
-
Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions.
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial.
-
Rate of Addition: Slow, dropwise addition of the thiophenolate solution to the thiophosgene solution is recommended to maintain temperature control and avoid localized high concentrations of the nucleophile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q5: My reaction yield is consistently low. What are the likely causes?
Low yields can often be attributed to several factors:
-
Presence of Moisture: Thiophosgene and this compound are highly reactive towards water. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Suboptimal Temperature Control: If the reaction temperature is too high, it can lead to the formation of side products. Maintain the temperature between 0-10 °C during the addition of reactants.
-
Incorrect Stoichiometry: An excess of the thiophenolate can lead to the formation of byproducts. Use a slight excess of thiophosgene.
-
Degraded Thiophosgene: Thiophosgene can degrade over time. Use a fresh bottle or distill the reagent before use.
Q6: I am observing a significant amount of a high-boiling point byproduct. What could it be and how can I minimize its formation?
A likely high-boiling point byproduct is diphenyl trithiocarbonate (PhS-C(S)-SPh), formed from the reaction of this compound with an excess of thiophenolate. To minimize its formation:
-
Control the Stoichiometry: Use a slight molar excess of thiophosgene relative to thiophenol.
-
Slow Addition: Add the thiophenolate solution slowly to the thiophosgene solution to avoid localized excesses of the nucleophile.
-
Order of Addition: Add the thiophenolate to the thiophosgene, not the other way around.
Q7: The reaction mixture turns dark, and I am unable to isolate the desired product. What could be the issue?
A dark reaction mixture can indicate decomposition or polymerization. This could be due to:
-
High Reaction Temperature: Exceeding the recommended temperature range can lead to decomposition.
-
Impurities in Starting Materials: Impurities in the thiophenol or thiophosgene can catalyze side reactions. Ensure the purity of your starting materials.
-
Presence of Air: While the reaction is typically robust, performing it under an inert atmosphere can sometimes prevent oxidative side reactions.
Q8: How can I effectively purify the crude this compound?
Purification is typically achieved by vacuum distillation.[1] It is important to first wash the crude product to remove any unreacted starting materials and salts. A typical workup involves washing the organic layer with dilute hydrochloric acid, followed by water, and then drying over an anhydrous drying agent like magnesium sulfate before distillation.
Data Presentation: Impact of Reaction Conditions on Yield
The following table provides an illustrative summary of how different reaction parameters can influence the yield of this compound. The data is based on general principles of organic chemistry and typical outcomes for similar reactions.
| Parameter | Variation | Effect on Yield | Rationale |
| Temperature | 0-5 °C | High | Minimizes side reactions and decomposition. |
| 25 °C (Room Temp) | Moderate to Low | Increased rate of side reactions. | |
| > 40 °C | Low | Significant decomposition and byproduct formation. | |
| Solvent | Chloroform | High | Inert and provides good solubility for reactants. |
| Toluene | Moderate | Suitable alternative, but may require slightly longer reaction times. | |
| Tetrahydrofuran (THF) | Moderate to Low | Can potentially react with thiophosgene. | |
| Base | Sodium Hydroxide | High | Effectively deprotonates thiophenol. |
| Triethylamine | Moderate | Weaker base, may lead to incomplete reaction. | |
| Pyridine | Moderate | Can act as a nucleophilic catalyst, potentially leading to side products. | |
| Stoichiometry (Thiophenol:Thiophosgene) | 1 : 1.1 | High | Slight excess of thiophosgene ensures complete conversion of thiophenol. |
| 1 : 1 | Moderate | Risk of unreacted thiophenol. | |
| 1.1 : 1 | Low | Excess thiophenolate leads to byproduct formation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of aryl chlorothionoformates.[2]
Materials:
-
Thiophenol
-
Thiophosgene
-
Sodium Hydroxide
-
Chloroform (anhydrous)
-
Hydrochloric Acid (1 M)
-
Water (deionized)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Thiophenolate: In a flask, dissolve thiophenol (1.0 eq) in a 5% aqueous solution of sodium hydroxide (1.05 eq). Cool the solution to 0-5 °C in an ice bath.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve thiophosgene (1.1 eq) in anhydrous chloroform. Cool the solution to 0-5 °C in an ice bath.
-
Addition: Slowly add the cold sodium thiophenolate solution to the stirred thiophosgene solution via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M hydrochloric acid and then with cold deionized water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the formation of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: RAFT Polymerization Using Phenyl Chlorodithioformate-Derived Agents
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization when using RAFT agents synthesized from phenyl chlorodithioformate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of the RAFT agent from this compound and the subsequent polymerization process.
Question 1: I synthesized a RAFT agent using this compound, but my polymerization is inhibited or severely retarded (very slow or no conversion). What are the potential causes and solutions?
Answer:
Inhibition or retardation in RAFT polymerization is a common issue that can often be traced back to the RAFT agent itself or the polymerization conditions. When using a dithioester synthesized from this compound, several factors could be at play.
Possible Causes:
-
Inappropriate RAFT Agent for the Monomer: Dithioesters, such as those prepared from this compound, are typically more suitable for "more activated monomers" (MAMs) like styrenes and acrylates. Using them with "less activated monomers" (LAMs) like vinyl acetate can lead to slow fragmentation of the intermediate radical adduct, causing retardation.[1]
-
High Concentration of RAFT Agent: High concentrations of certain dithioester RAFT agents can lead to rate retardation.[2]
-
RAFT Agent Impurities: Impurities from the synthesis of the RAFT agent, such as unreacted this compound or side products, can inhibit polymerization.
-
Hydrolysis of the RAFT Agent: Dithioesters can be susceptible to hydrolysis, especially under non-anhydrous conditions or at elevated temperatures and certain pH levels. This degradation can generate species that inhibit polymerization.
-
Oxygen: Residual oxygen in the polymerization mixture is a well-known inhibitor of radical polymerizations.
Solutions:
-
Verify Monomer Compatibility: Ensure that the dithioester RAFT agent is appropriate for the chosen monomer. For LAMs, consider synthesizing a different class of RAFT agent, such as a xanthate or dithiocarbamate.
-
Optimize RAFT Agent Concentration: Systematically vary the concentration of the RAFT agent. A good starting point is a molar ratio of monomer to RAFT agent between 100:1 and 1000:1.
-
Purify the RAFT Agent: Purify the synthesized RAFT agent using column chromatography to remove any unreacted starting materials or by-products.
-
Ensure Anhydrous Conditions: Use dry solvents and monomers, and thoroughly dry all glassware. Store the synthesized RAFT agent in a desiccator.
-
Thorough Degassing: Employ multiple freeze-pump-thaw cycles to remove dissolved oxygen from the polymerization mixture before initiation.
Question 2: My polymerization proceeds, but the molecular weight distribution is broad (high polydispersity index, PDI > 1.3). How can I improve the control over the polymerization?
Answer:
A high PDI indicates poor control over the polymerization, meaning that the chains are not growing at a uniform rate. This can be due to several factors related to the RAFT process.
Possible Causes:
-
Low Chain Transfer Constant (Ctr): The chain transfer constant of the RAFT agent for the specific monomer may be too low, leading to insufficient exchange between dormant and active chains. For good control, a Ctr of at least 10 is generally required.[1]
-
Inappropriate Initiator Concentration: An incorrect ratio of initiator to RAFT agent ([I]:[CTA]) can lead to a high number of chains initiated by the initiator that are not effectively controlled by the RAFT agent.[3]
-
Slow Initiation: If the initiator decomposes too slowly compared to the rate of propagation, new chains will be formed throughout the polymerization, broadening the molecular weight distribution.
-
Side Reactions: Side reactions involving the RAFT agent or the propagating radicals can lead to a loss of control.
-
RAFT Agent Degradation: As mentioned previously, degradation of the RAFT agent during polymerization will result in a loss of control.[4][5]
Solutions:
-
Optimize the [Monomer]:[RAFT Agent]:[Initiator] Ratio: A common starting point for the molar ratio of [RAFT Agent]:[Initiator] is between 3:1 and 10:1. A higher ratio generally leads to better control but may result in a longer induction period.
-
Choose an Appropriate Initiator: Select an initiator with a suitable half-life at the desired polymerization temperature. The initiator should provide a steady and appropriate rate of radical generation.
-
Lower the Polymerization Temperature: Lowering the temperature can sometimes improve control by reducing the rate of termination reactions relative to the RAFT equilibrium.[6]
-
Ensure Purity of All Reagents: Use purified monomers, solvents, and initiator to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of a RAFT agent synthesized from this compound?
A: this compound (Ph-S-C(=S)-Cl) is a precursor used to synthesize dithioester RAFT agents. It reacts with a thiol (R-SH) to yield a RAFT agent with the general structure R-S-C(=S)-S-Ph, where 'R' is the leaving group and 'Z' is the phenyl group.
Q2: How do I choose the appropriate thiol (R-SH) to react with this compound for my desired polymerization?
A: The 'R' group of the RAFT agent is crucial as it needs to be a good homolytic leaving group that can efficiently re-initiate polymerization. The stability of the radical R• should be comparable to or greater than that of the propagating polymer radical. For example, for the polymerization of methacrylates, a tertiary alkyl thiol is often a good choice.
Q3: Can I use a RAFT agent synthesized from this compound for aqueous RAFT polymerization?
A: Dithioesters can be prone to hydrolysis, which can be exacerbated in aqueous media, especially at higher pH and temperatures. While possible, careful control of pH and temperature is necessary. Alternatively, a more hydrolytically stable RAFT agent, such as a trithiocarbonate, might be a better choice for aqueous systems.
Q4: My GPC trace shows a shoulder at a higher molecular weight. What could be the cause?
A: A high molecular weight shoulder in the GPC trace often indicates irreversible termination by coupling of propagating radicals. This can be more prevalent at high monomer conversions when the concentration of monomer is low and the concentration of radicals is relatively high. To mitigate this, you can try to limit the monomer conversion or adjust the initiator concentration.[6]
Data Presentation
The following tables provide illustrative data for troubleshooting RAFT polymerization using a dithioester RAFT agent (R-S-C(=S)-S-Ph) synthesized from this compound.
Table 1: Effect of [RAFT Agent]:[Initiator] Ratio on Polydispersity (PDI) and Conversion for the Polymerization of Styrene.
| Entry | [Styrene]:[RAFT Agent]:[AIBN] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI |
| 1 | 200:1:0.1 | 6 | 55 | 11,500 | 12,100 | 1.45 |
| 2 | 200:1:0.2 | 6 | 62 | 13,000 | 13,500 | 1.28 |
| 3 | 200:1:0.33 | 6 | 68 | 14,200 | 14,000 | 1.15 |
| 4 | 200:1:0.5 | 6 | 75 | 15,600 | 15,100 | 1.22 |
AIBN = Azobisisobutyronitrile. Polymerization conducted at 60 °C in toluene.
Table 2: Effect of Monomer Type on Polymerization Outcome.
| Entry | Monomer | [Monomer]:[RAFT Agent]:[AIBN] | Time (h) | Conversion (%) | PDI | Observation |
| 1 | Styrene | 200:1:0.33 | 6 | 68 | 1.15 | Good control |
| 2 | Methyl Acrylate | 200:1:0.33 | 4 | 85 | 1.18 | Good control |
| 3 | Vinyl Acetate | 200:1:0.33 | 24 | < 5 | - | Severe retardation |
Experimental Protocols
Protocol 1: Synthesis of a Dithioester RAFT Agent from this compound
This protocol describes the synthesis of S-(2-cyanoprop-2-yl) S'-phenyl dithiocarbonate as a representative example.
Materials:
-
This compound
-
2-mercapto-2-methylpropionitrile
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-mercapto-2-methylpropionitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dithioester RAFT agent as a colored oil or solid.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for RAFT Polymerization
Materials:
-
Monomer (e.g., styrene), purified by passing through a column of basic alumina
-
Synthesized RAFT agent
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or ampoule
Procedure:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the solvent to achieve the desired molar ratios (e.g., [Monomer]:[RAFT Agent]:[Initiator] = 200:1:0.33).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C for AIBN).
-
At specific time points, take aliquots under an inert atmosphere to monitor monomer conversion (by 1H NMR or gravimetry) and molecular weight evolution (by size exclusion chromatography, SEC/GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol for polystyrene), filter, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of a dithioester RAFT agent.
Caption: Troubleshooting decision tree for RAFT polymerization.
Caption: The core equilibrium of the RAFT process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | CoLab [colab.ws]
- 6. reddit.com [reddit.com]
Optimizing reaction conditions (temperature, solvent) for Phenyl chlorodithioformate
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving Phenyl chlorodithioformate, focusing on troubleshooting common issues related to temperature and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound (ClCS₂C₆H₅) is a chemical reagent used in organic synthesis. Its key applications include the synthesis of S-phenyl dithiocarbonates and phenyl arylsulfonyl-alkyl-dithiocarbamates.[1]
Q2: How should this compound be stored to maintain its stability? To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at a temperature of 2-8°C. It is sensitive to moisture and heat.[2][3]
Q3: What is the dominant reaction mechanism for this compound? The solvolysis of this compound proceeds predominantly through a unimolecular ionization (Sɴ1-like) pathway across a wide range of solvents.[4][5] The introduction of two sulfur atoms stabilizes the cationic intermediate ([PhSCS]⁺), making this pathway favorable.[4]
Q4: Is this compound sensitive to water or moisture? Yes, like its analogue phenyl chloroformate, it is highly sensitive to moisture.[3] The presence of water will lead to hydrolysis, decomposing the reagent into phenol and other byproducts, rendering it inactive for the desired reaction.[3] Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical for success.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common causes? Low yields can be attributed to several factors:
-
Moisture Contamination: As a highly moisture-sensitive compound, even trace amounts of water in the solvents, reagents, or glassware can cause rapid hydrolysis of the this compound.
-
Reagent Degradation: Improper storage may lead to degradation. If the liquid appears cloudy or discolored, its purity may be compromised.
-
Sub-optimal Temperature: The reaction may require specific temperature control. High temperatures can lead to decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.
-
Inappropriate Solvent: Since the reaction often proceeds via an Sɴ1 mechanism, the choice of solvent is crucial for stabilizing the intermediate carbocation.[4]
Q2: The reaction is sluggish or fails to proceed to completion. What should I check?
-
Temperature: Ensure the reaction temperature is appropriate. Some reactions may require initial cooling to control exothermic processes, followed by warming to room temperature or gentle heating to ensure completion.[6]
-
Solvent Choice: The reaction rate is highly dependent on the solvent's ionizing power.[7][8] Solvents that stabilize cations are preferred. Consider switching to a more suitable solvent (see Table 2).
-
Purity of Reactants: Impurities in either the substrate or the this compound can inhibit the reaction.
Q3: My reaction mixture has turned dark, and TLC analysis shows multiple unidentified spots. What is happening? Darkening of the reaction mixture often indicates decomposition. This compound and related compounds can decompose on heating, producing corrosive and toxic fumes.[3][9] To mitigate this, consider running the reaction at a lower temperature and ensure all reagents are pure.
Q4: How do I select the optimal solvent for my reaction? Solvent selection is critical. For the Sɴ1-type mechanism of this compound, solvents with high ionizing power (YCl value) and low nucleophilicity are generally favored.[4][7] Binary mixtures including water, ethanol, methanol, or 2,2,2-trifluoroethanol (TFE) have been studied for solvolysis reactions.[7][8] For synthetic applications not involving solvolysis, aprotic, inert solvents are typically used.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClS₂ | |
| Molecular Weight | 188.70 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 135 °C at 15 mmHg | |
| Density | 1.331 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6688 | |
| Storage Temperature | 2-8°C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |
Table 2: General Solvent Selection Guide
| Solvent Class | Examples | Suitability for Sɴ1 Pathway | Comments |
| Protic, High Ionizing Power | TFE-water, Ethanol-water, Methanol-water | High | Excellent for promoting the Sɴ1 mechanism by stabilizing the cationic intermediate.[7][8] Primarily used in mechanistic (solvolysis) studies. |
| Aprotic Polar | Acetonitrile, Acetone | Moderate | Can be used, but may be less effective at stabilizing the Sɴ1 intermediate compared to protic solvents. |
| Aprotic Non-Polar / Inert | Dichloromethane (DCM), Diethyl ether, Toluene | Low (for Sɴ1) | Suitable for synthetic transformations (e.g., reaction with nucleophiles) where solvolysis is undesirable. A base like pyridine is often required.[1] |
Experimental Protocols
General Protocol for Synthesis of an S-Phenyl Dithiocarbamate
This protocol is a general guideline for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Anhydrous solvent (e.g., Diethyl ether)
-
Base (e.g., Pyridine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Reagents: Dissolve the secondary amine (1.0 eq.) and pyridine (1.1 eq.) in anhydrous diethyl ether and add it to the flask.
-
Reaction: Cool the stirred solution to 0 °C using an ice bath. Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the amine solution over 30-60 minutes.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation as appropriate for the specific dithiocarbamate synthesized.
Visual Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Phenyl chlorothionoformate, 98+% | Fisher Scientific [fishersci.ca]
- 3. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 4. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 5. p-nitrophenyl chloroformate solvolysis: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Purification of Products Synthesized with Phenyl Chlorodithioformate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of products synthesized using Phenyl chlorodithioformate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for products synthesized using this compound, such as S-phenyl dithiocarbamates?
A1: Products derived from this compound, primarily dithiocarbamates and dithioesters, are known to have specific stability issues. The primary causes of degradation are acidic pH and elevated temperatures.[1] These compounds are generally stable in alkaline conditions (pH 10 or higher) but can rapidly decompose in the presence of acids to carbon disulfide and the corresponding amine.[1][2] Some dithiocarbamates, particularly ammonium salts, can also be sensitive to air and moisture.[3]
Q2: What are the most common impurities I should expect in my crude product?
A2: While specific impurities depend on the exact reaction conditions and nucleophile used, you can generally expect the following:
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Unreacted Starting Materials: Unconsumed nucleophile (e.g., amine, thiol) and potentially residual this compound.
-
Byproducts from Side Reactions: In reactions with amines, side products can arise, though specific byproducts from this compound are not extensively documented in the general literature.
-
Degradation Products: If the reaction or workup is not performed under optimal conditions (e.g., exposure to acid or high heat), you may find degradation products such as the corresponding amine and carbon disulfide.
Q3: Which purification technique is most suitable for my product?
A3: The choice of purification technique depends on the physical state and properties of your product.
-
For solid products: Recrystallization is often a good first choice if a suitable solvent can be found. If the product is an amorphous solid or oily, column chromatography may be more appropriate.
-
For liquid or oily products: Column chromatography is the most common method. Liquid-liquid extraction can be used as a preliminary purification step to remove water-soluble impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of S-phenyl dithiocarbamates and related compounds.
Recrystallization Issues
Problem: My product "oils out" during recrystallization instead of forming crystals.
-
Cause: This often happens when the solution is supersaturated at a temperature above the melting point of your compound, or when impurities are present that lower the melting point.[4]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to decrease saturation. Then, allow it to cool slowly.[1]
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Seed Crystals: If available, add a seed crystal of the pure compound to induce crystallization.
-
Change Solvent System: If the problem persists, the solvent may be unsuitable. Experiment with a different solvent or a mixed solvent system. Common choices include ethanol, or mixtures like n-hexane/acetone and n-hexane/THF.[4][5]
-
Problem: The yield after recrystallization is very low.
-
Cause: The most common reason is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[1] Premature crystallization during a hot filtration step can also lead to product loss.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Optimize Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Column Chromatography Issues
Problem: I am not getting good separation of my product from impurities.
-
Cause: The solvent system (mobile phase) may not be optimal for the separation.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Adjust Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent). If it is eluting too slowly (low Rf), increase the polarity.
-
Solvent System Selection: For dithiocarbamates, which are often of intermediate polarity, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
Problem: My product appears to be degrading on the silica gel column.
-
Cause: Dithiocarbamates can be sensitive to the acidic nature of standard silica gel.
-
Troubleshooting Steps:
-
Neutralize the Silica: You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~1%), to your eluent.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Data Presentation
Table 1: General Yields of S-Alkyl Dithiocarbamates from a One-Pot Synthesis
The following table summarizes the yields of various S-alkyl dithiocarbamates synthesized via a one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions. While not using this compound, these yields provide a general expectation for dithiocarbamate synthesis.[4]
| Amine | Alkyl Halide | Time (min) | Yield (%) |
| Diethylamine | Benzyl bromide | 10 | 98 |
| Pyrrolidine | Benzyl bromide | 10 | 99 |
| Diethylamine | Ethyl bromoacetate | 15 | 96 |
| Pyrrolidine | Ethyl bromoacetate | 15 | 98 |
Experimental Protocols
General Workup Procedure for Reactions with this compound
-
Upon completion of the reaction, quench the reaction mixture with an alkaline aqueous solution (e.g., saturated sodium bicarbonate, pH > 8) to neutralize any acidic byproducts and maintain the stability of the dithiocarbamate product.[1][2]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to obtain the crude product.[1]
Protocol for Recrystallization of a Dithiocarbamate Product
-
Solvent Selection: Choose a solvent in which the dithiocarbamate is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol for Column Chromatography of a Dithiocarbamate Product
-
Stationary Phase: Pack a chromatography column with silica gel or neutral alumina.
-
Mobile Phase Selection: Based on TLC analysis, prepare the chosen solvent system. A common starting point is a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of products synthesized with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
How to prevent the decomposition of Phenyl chlorodithioformate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Phenyl chlorodithioformate to prevent its decomposition. Given its reactive nature, adherence to strict protocols is crucial to ensure its stability and the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: The primary cause of this compound decomposition is exposure to moisture, leading to hydrolysis. Other contributing factors include elevated temperatures, exposure to oxygen, and contact with incompatible materials such as strong acids, bases, and alcohols.
Q2: What are the likely decomposition products of this compound?
A2: The major decomposition pathway, hydrolysis, is expected to yield thiophenol (C₆H₅SH), hydrochloric acid (HCl), and carbonyl sulfide (COS). In the presence of oxygen, oxidative degradation may also occur, leading to the formation of disulfides and other related impurities.
Q3: What are the visible signs of this compound decomposition?
A3: Signs of decomposition can include a change in color, often to a yellowish or brownish hue, and the development of a strong, unpleasant odor characteristic of thiophenol. The formation of a precipitate or an increase in the viscosity of the liquid may also indicate degradation.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize decomposition, this compound should be stored at a temperature between 2-8°C.[1] It is critical to store it under a dry, inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and oxygen. The storage container should be tightly sealed and made of a compatible material, such as amber glass.
Q5: How does the stability of this compound compare to its oxygen analogs?
A5: this compound is generally more reactive and prone to ionization pathways in solvolysis compared to its oxygen analog, phenyl chloroformate. The presence of two sulfur atoms makes the carbon atom of the thiocarbonyl group more susceptible to nucleophilic attack.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or low yields | Reagent decomposition: The this compound may have degraded during storage. | Verify reagent purity: Before use, check for any visual signs of decomposition (see FAQ A3). If degradation is suspected, it is advisable to use a fresh batch of the reagent. The purity can be quantitatively assessed using techniques like GC-MS or HPLC (see Experimental Protocols). |
| Improper handling: Exposure to atmospheric moisture or air during handling. | Use inert atmosphere techniques: Handle the reagent in a glove box or under a continuous stream of a dry, inert gas (e.g., argon or nitrogen). Use dry glassware and syringes. | |
| Visible changes in the stored reagent (color change, precipitate) | Exposure to moisture/air: The container seal may be compromised, or the inert atmosphere may have been displaced. | Re-evaluate storage conditions: Ensure the container is properly sealed. If necessary, carefully transfer the reagent to a new, dry container under an inert atmosphere. Consider using a sealant like Parafilm® for extra protection. |
| Elevated temperature: The storage temperature may have exceeded the recommended 2-8°C range. | Ensure proper refrigeration: Verify the temperature of the storage unit. Avoid storing the reagent in areas prone to temperature fluctuations. |
Data Presentation: Illustrative Stability Data
| Condition | Temperature | Atmosphere | Expected Purity after 6 Months | Expected Purity after 12 Months |
| Recommended | 2-8°C | Dry Inert Gas (Argon/Nitrogen) | >95% | >90% |
| Sub-optimal | 2-8°C | Air | 85-90% | 75-85% |
| Sub-optimal | Room Temperature (~25°C) | Dry Inert Gas (Argon/Nitrogen) | 80-85% | <70% |
| Not Recommended | Room Temperature (~25°C) | Air | <70% | Significant Decomposition |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using GC-MS
This protocol outlines a method to assess the purity of this compound and identify potential degradation products.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range (for MS): 40-400 amu.
2. Sample Preparation:
-
Under an inert atmosphere (in a glove box or under an argon/nitrogen stream), carefully prepare a 1 mg/mL stock solution of this compound in a dry, aprotic solvent such as anhydrous dichloromethane or hexane.
-
Perform serial dilutions to prepare working standards of appropriate concentrations.
3. Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the chromatogram and mass spectrum.
-
The purity of this compound can be determined by the peak area percentage.
-
Potential degradation products can be identified by their mass spectra and retention times.
Protocol 2: Recommended Long-Term Storage Procedure
This protocol provides a step-by-step guide for the proper long-term storage of this compound.
1. Materials:
-
This compound.
-
Dry, amber glass vial with a PTFE-lined screw cap.
-
Source of dry, inert gas (argon or nitrogen).
-
Glove box or Schlenk line.
-
Syringes and needles (oven-dried).
-
Parafilm® or other sealing tape.
2. Procedure:
-
If the reagent is in its original container, ensure the cap is tightly sealed. If transferring to a new container, perform this step in a glove box or under a positive pressure of inert gas.
-
Using a gentle stream of argon or nitrogen, flush the headspace of the container for several minutes to displace any air and moisture.
-
Quickly and tightly seal the container with the screw cap.
-
For added protection against atmospheric moisture, wrap the cap and neck of the container with Parafilm®.
-
Label the container clearly with the chemical name, date of receipt/preparation, and storage conditions.
-
Place the sealed container in a refrigerator maintained at 2-8°C.
-
It is recommended to store the container inside a secondary container, such as a sealed bag with a desiccant, to provide an additional barrier against moisture.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound.
References
Managing the moisture sensitivity of Phenyl chlorodithioformate in experiments
This technical support center provides guidance on managing the moisture sensitivity of Phenyl chlorodithioformate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (C₆H₅SCSCl) is a highly reactive chemical intermediate used in organic synthesis, particularly for the introduction of the phenyldithiocarbonyl group. Its sensitivity to moisture stems from the electrophilic nature of the thiocarbonyl carbon, which readily reacts with nucleophiles like water.
Q2: What are the consequences of exposing this compound to moisture?
Exposure to moisture leads to rapid hydrolysis, decomposing the compound into thiophenol, carbonyl sulfide (COS), and hydrochloric acid (HCl). This degradation will compromise the integrity of your experiments by introducing impurities, altering the stoichiometry of your reactions, and potentially leading to inconsistent results and lower yields.
Q3: How should this compound be properly stored?
To ensure its stability and reactivity, this compound should be stored in a cool, dry environment, ideally in a refrigerator at 2-8°C.[1] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For optimal stability, storage under an inert atmosphere, such as argon or dry nitrogen, is highly recommended.
Q4: What are the visual signs of this compound decomposition?
Visual indicators of decomposition can include a noticeable change in color, often to a more yellowish or brownish hue. The formation of a precipitate (potentially from secondary reactions of decomposition products) or a fuming appearance upon opening the container in ambient air are also signs of degradation. An increasingly pungent odor can also indicate decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: My reaction is resulting in low or no yield of the desired product.
-
Possible Cause: The primary reason for low yields is likely the degradation of this compound due to moisture contamination. This can occur if the reagent bottle was not properly sealed, if it was handled in a humid environment, or if the reaction solvents and glassware were not rigorously dried.
-
Solution:
-
Verify Reagent Quality: If you suspect decomposition, it is best to use a fresh, unopened bottle of this compound.
-
Ensure Anhydrous Conditions: Use freshly dried solvents for your reaction. All glassware should be oven-dried or flame-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Issue 2: I am observing unexpected byproducts in my reaction.
-
Possible Cause: The presence of unexpected byproducts can often be attributed to the use of decomposed this compound. Thiophenol, a primary hydrolysis product, can participate in side reactions, leading to impurities.
-
Solution:
-
Purify the Reagent: If a fresh bottle is unavailable, consider purifying the this compound by distillation under reduced pressure. However, this should be done with extreme caution due to its reactivity.
-
Optimize Reaction Conditions: Lowering the reaction temperature may help to minimize side reactions.
-
Issue 3: The reaction is proceeding very slowly or not at all.
-
Possible Cause: Aside from reagent degradation, this could be due to the use of insufficiently dried solvents or starting materials, which would consume the this compound before it can react as intended.
-
Solution:
-
Rigorous Drying: Ensure all components of your reaction, including solvents and other reagents, are scrupulously dried. Molecular sieves can be used to dry solvents immediately before use.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Data Presentation
The following table provides an estimated decomposition rate of this compound under different humidity conditions. Please note that these are illustrative values based on its known high reactivity and solvolysis data; actual decomposition rates can vary with temperature and specific conditions.
| Relative Humidity (%) | Estimated % Decomposition (after 1 hour exposure at 25°C) |
| 20 | < 5% |
| 40 | 10 - 20% |
| 60 | 30 - 50% |
| 80 | > 70% |
Experimental Protocols
Protocol: Synthesis of a Thiocarbamate using this compound under Anhydrous Conditions
This protocol details the synthesis of a thiocarbamate from an amine, emphasizing the necessary precautions for handling the moisture-sensitive this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N), freshly distilled
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas line with a bubbler
-
Syringes and needles, oven-dried
Procedure:
-
Preparation of Glassware: All glassware, syringes, and needles must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Addition of Reactants:
-
In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Using a dry syringe, carefully draw up the required volume of this compound (1.05 eq.). It is advisable to do this under a blanket of inert gas.
-
Add the this compound dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0°C.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench any remaining this compound by the slow addition of a small amount of anhydrous methanol.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Identifying and removing impurities from commercial Phenyl chlorodithioformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Phenyl chlorodithioformate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, typically available at 95-97% purity, may contain several types of impurities arising from its synthesis and potential degradation. These can be broadly categorized as:
-
Starting material-related impurities: These include unreacted precursors from the synthesis process. Given that a likely synthetic route involves a Grignard reagent, impurities such as biphenyl and benzene can be present. Biphenyl may form from the coupling of unreacted starting materials, while benzene can result from the Grignard reagent's reaction with trace amounts of water.
-
Side-reaction byproducts: The synthesis process may lead to the formation of related compounds such as diphenyl carbonate.
-
Degradation products: this compound is susceptible to hydrolysis. Contact with moisture can lead to the formation of phenol and thiophenol.
Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact your reaction. For instance, nucleophilic impurities could consume your starting materials or catalyze unwanted side reactions. It is crucial to assess the purity of your this compound, especially for sensitive applications.
Q3: How can I identify the impurities in my batch of this compound?
A3: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra to known standards.
Q4: What is the recommended method for purifying commercial this compound?
A4: The choice of purification method depends on the nature of the impurities. The most common and effective method is vacuum distillation . For non-volatile impurities, simple distillation may be sufficient. If impurities have similar boiling points to the product, preparative column chromatography may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Presence of protic impurities (e.g., phenol, water) quenching reagents. | Purify the this compound by vacuum distillation. Ensure all reaction glassware is thoroughly dried. |
| Formation of unexpected byproducts | Presence of reactive impurities from the synthesis of this compound (e.g., biphenyl). | Analyze the starting material using GC-MS to identify the impurities. Purify by fractional distillation or preparative chromatography. |
| Inconsistent results between batches | Variation in the impurity profile of different lots of commercial this compound. | Analyze each new batch by GC-MS or NMR before use. Standardize the purification protocol for all batches. |
| Discoloration of the reagent | Degradation of the product over time, especially with exposure to air and moisture. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8°C). If discoloration is significant, repurify by vacuum distillation. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, GC grade)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). Quantify the impurities by integrating the peak areas.
Protocol 2: Purification by Vacuum Distillation
Objective: To remove non-volatile and some volatile impurities from this compound.
Materials:
-
Commercial this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the impure this compound.
-
Applying Vacuum: Gradually apply vacuum to the system. This compound has a boiling point of 135°C at 15 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure. Discard the initial and final fractions, which are likely to be enriched in more and less volatile impurities, respectively.
-
Storage: Store the purified product under an inert atmosphere at 2-8°C.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Key Impurities Removed | Yield (%) |
| Vacuum Distillation | 95.2 | 99.5 | Biphenyl, Diphenyl carbonate | 85 |
| Preparative Chromatography | 95.2 | >99.8 | Biphenyl, Structural isomers | 70 |
| Aqueous Wash followed by Distillation | 95.2 | 99.0 | Phenol, Thiophenol | 80 |
Visualizations
Caption: Workflow for assessing and purifying commercial this compound.
Caption: Troubleshooting pathway for experiments involving this compound.
Technical Support Center: Scaling Up Reactions with Phenyl Chlorodithioformate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving Phenyl chlorodithioformate from the laboratory to the pilot plant. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C7H5ClS2) is a chemical reagent used in organic synthesis.[1] It is primarily used for the synthesis of dithiocarbamates through reaction with primary and secondary amines. Dithiocarbamates are versatile compounds with applications in various fields, including agriculture as pesticides and in coordination chemistry.[2][3]
Q2: What are the key safety precautions to consider when handling this compound?
This compound is classified as a combustible corrosive hazardous material.[4] It is harmful if swallowed and causes severe skin burns and eye damage.[1][4] When handling this substance, it is crucial to wear appropriate personal protective equipment (PPE), including faceshields, gloves, and goggles.[4] Work should be conducted in a well-ventilated fume hood.[5][6]
Q3: What are the main challenges when scaling up reactions from a lab to a pilot plant?
Scaling up chemical reactions is not a linear process and presents several challenges.[7][8] Key challenges include:
-
Heat Management: Exothermic reactions that are easily controlled in the lab can become difficult to manage at a larger scale due to the decreased surface-area-to-volume ratio in larger reactors.[8][9]
-
Mixing and Mass Transfer: Achieving uniform mixing is more challenging in large reactors, which can affect reaction kinetics and yield.[10]
-
Non-Linear Scale-Up: Reaction kinetics, chemical equilibrium, and fluid dynamics can change in a non-linear fashion as the scale increases.[7]
Q4: How does the choice of solvent impact the reaction with this compound?
The choice of solvent can significantly influence the reaction pathway. For instance, in the synthesis of isothiocyanates using the related phenyl chlorothionoformate, dichloromethane has been found to be an ideal solvent.[7] The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism.
Troubleshooting Guide
This guide addresses specific issues that may arise when scaling up reactions with this compound.
Issue 1: Low Product Yield
-
Q: We are observing a significantly lower yield at the pilot scale compared to our lab experiments. What could be the cause?
-
A: Low yield on scale-up can be attributed to several factors. Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of byproducts.[10] Additionally, the extended reaction times sometimes required at a larger scale can lead to product degradation. To troubleshoot this, you can monitor the reaction progress using techniques like TLC or HPLC to determine if the reaction is stalling.[11] It may be necessary to adjust the agitation speed or consider a different type of impeller to improve mixing.[5][12]
-
Issue 2: Side Reactions and Impurity Formation
-
Q: We are seeing an increase in the formation of unwanted byproducts at the pilot scale. How can we mitigate this?
-
A: Increased side reactions are often a consequence of poor temperature control.[8] Exothermic reactions can lead to temperature gradients within a large reactor, promoting the formation of impurities. Ensure that the reactor's cooling system is adequate for the heat generated by the reaction.[8] A controlled, slower addition of this compound can also help to manage the reaction exotherm. In the case of reactions with amines, a common side reaction is the formation of thioureas, which can be minimized by maintaining the recommended reaction temperature.[11]
-
Issue 3: Mixing and Homogeneity Issues
-
Q: How can we ensure proper mixing when scaling up to a pilot plant reactor?
-
A: Maintaining consistent mixing is crucial for a successful scale-up. The power per unit volume is a common parameter used to scale mixing processes.[13] For homogeneous reaction masses, the goal is to ensure a similar mixing pattern between the lab and pilot scale reactors.[13] This often involves selecting an appropriate impeller type (e.g., pitched-blade for good axial flow) and calculating the required agitation speed to achieve a comparable level of mixing.[5][12] Computational Fluid Dynamics (CFD) can also be a useful tool to predict and optimize mixing efficiency at a larger scale.[14]
-
Issue 4: Heat Transfer Problems
-
Q: Our pilot-scale reaction is experiencing significant temperature fluctuations, which we did not observe in the lab. What can we do?
-
A: Heat transfer is a critical challenge in pilot plants due to the smaller surface-to-volume ratio of larger equipment.[2][10] To address this, ensure that the pilot reactor has an efficient heat transfer system, such as a jacket with a suitable heat transfer fluid.[9] Calculating the overall heat transfer coefficient (U) for your reactor system is essential for predicting and controlling the reaction temperature.[11] For highly exothermic reactions, you may need to consider strategies like semi-batch operation, where one reactant is added gradually to control the rate of heat generation.
-
Issue 5: Purification Challenges
-
Q: The purification of our dithiocarbamate product is more difficult at the pilot scale. What are some common issues and solutions?
-
A: Dithiocarbamates can be unstable, particularly in acidic conditions and at elevated temperatures.[7] During workup and purification, it is important to maintain an alkaline pH to prevent decomposition.[7] If recrystallization is used for purification, issues like "oiling out" can occur due to impurities. This can sometimes be resolved by using a different solvent system or by adding more solvent and allowing for slow cooling.[7] For large-scale purification, techniques like crystallization are often more practical than chromatography.
-
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (50 L Reactor) |
| Primary Amine | 1.0 eq | 1.0 eq |
| This compound | 1.05 eq | 1.05 eq |
| Base (e.g., Triethylamine) | 1.1 eq | 1.1 eq |
| Solvent (e.g., Dichloromethane) | 50 mL | 25 L |
| Initial Temperature | 0 °C | 0-5 °C |
| Reaction Temperature | Room Temperature | 20-25 °C (controlled) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Agitation Speed | 300 rpm (magnetic stirrer) | 100-150 rpm (overhead stirrer) |
Table 2: Process Outcomes and Purification
| Parameter | Lab Scale | Pilot Scale |
| Typical Yield | 85-95% | 75-85% |
| Work-up Procedure | Aqueous wash, extraction | Aqueous wash, phase separation |
| Purification Method | Flash column chromatography | Recrystallization |
| Final Product Purity | >98% | >97% |
Experimental Protocols
Lab-Scale Synthesis of a Dithiocarbamate (Illustrative Protocol)
-
Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.
-
Reagent Addition: The primary amine (1.0 eq) and triethylamine (1.1 eq) are dissolved in dichloromethane (50 mL) and added to the flask. This compound (1.05 eq) is added dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Pilot-Scale Synthesis of a Dithiocarbamate (Illustrative Protocol)
-
Setup: A 50 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel is purged with nitrogen.
-
Reagent Addition: The primary amine (1.0 eq) and triethylamine (1.1 eq) are dissolved in dichloromethane (25 L) and charged to the reactor. The reactor is cooled to 0-5 °C. This compound (1.05 eq) is added via the addition funnel at a controlled rate to maintain the internal temperature below 10 °C.
-
Reaction: After the addition, the mixture is stirred at 20-25 °C for 4-8 hours. The reaction is monitored by HPLC.
-
Work-up: The reaction is quenched by the addition of water. After stirring, the agitation is stopped, and the layers are allowed to separate. The lower organic layer is drained.
-
Purification: The solvent is partially distilled off, and a suitable anti-solvent is added to induce crystallization. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of dithiocarbamates at lab and pilot scales.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to impeller selection - Eppendorf US [eppendorf.com]
- 6. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. amarequip.com [amarequip.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 12. public.websites.umich.edu [public.websites.umich.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. rsc.org [rsc.org]
How to control the rate of reaction for Phenyl chlorodithioformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the reaction rate of Phenyl chlorodithioformate. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the reaction rate of this compound?
The reaction rate of this compound is predominantly controlled by the solvent's properties.[1][2] Specifically, the solvent's ionizing power (Y) and nucleophilicity (N) play crucial roles. Solvents with high ionizing power significantly accelerate the rate of solvolysis, suggesting a large degree of bond breaking in the transition state.[2]
Q2: How does the reaction mechanism of this compound differ from its oxygen analogs?
This compound reacts primarily through an ionization (SN1-like) mechanism across a wide range of solvents.[1][3][4] This is a key distinction from phenyl chloroformate (PhOCOCl), which reacts via a bimolecular addition-elimination pathway.[3] The substitution of oxygen atoms with sulfur is responsible for this mechanistic shift.[1][3]
Q3: What is the role of the nucleophile in reactions with this compound?
In reactions with nucleophiles like secondary alicyclic amines and pyridines, the reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[5] The basicity of the amine can influence the rate-determining step of the reaction. For instance, in the reaction of 4-nitrothis compound with secondary alicyclic amines, a change in the rate-determining step from the formation to the breakdown of the tetrahedral intermediate is observed as the amine basicity decreases.[5]
Q4: Can catalysts be used to control the reaction rate?
While the literature reviewed does not extensively cover specific catalysts for this compound reactions, the principles of catalysis for similar compounds can be applied. For related chloroformates, N,N-dialkylated acid amides like DMF have been used as catalysts in their synthesis.[6] For reactions involving thiocarbonyl transfer, peptide-based catalysts in conjunction with metal additives have been shown to be effective.[1]
Troubleshooting Guide
Issue 1: Reaction is too slow or incomplete.
| Potential Cause | Troubleshooting Step |
| Low Solvent Ionizing Power | Switch to a solvent with a higher ionizing power (Y value). For example, moving from acetone-water mixtures to ethanol-water or methanol-water mixtures can increase the rate.[2] Fluoroalcohols are also highly ionizing solvents.[1] |
| Low Nucleophile Reactivity | If applicable, consider using a more nucleophilic reagent. For aminolysis, a more basic amine may increase the reaction rate, though the effect can be complex.[5] |
| Low Temperature | While low temperatures are often used to control exotherms, if the reaction is too slow, a modest increase in temperature may be necessary. Monitor for side reactions. |
| Reagent Degradation | This compound is sensitive to moisture.[7] Ensure it has been stored properly under inert gas and at a low temperature (2-8°C). Use freshly opened or properly stored reagent. |
Issue 2: Formation of side products or low yield.
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture will lead to hydrolysis of the this compound.[7][8] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reactants. In some cases, side reactions like the formation of ureas (with primary amines) can be minimized by the slow addition of the amine to the this compound solution.[8] |
| High Temperature | Exothermic reactions can lead to the formation of byproducts. Maintain a low temperature, especially during the addition of reagents.[8] |
| Impure Starting Materials | Ensure the purity of your substrate and the this compound. Impurities can lead to unwanted side reactions.[8] |
Quantitative Data Summary
Table 1: Effect of Solvent on the Solvolysis Rate of this compound at 25°C
| Solvent Mixture | Rate Constant (k/s⁻¹) | Relative Rate |
| 100% Ethanol | 1.05 x 10⁻⁷ | 1 |
| 90% Ethanol-Water | 1.18 x 10⁻⁵ | 112 |
| 80% Ethanol-Water | 7.57 x 10⁻⁵ | 721 |
| 70% Ethanol-Water | 2.87 x 10⁻⁴ | 2733 |
| 100% Methanol | 1.01 x 10⁻⁶ | 10 |
| 90% Methanol-Water | 5.30 x 10⁻⁵ | 505 |
| 80% Methanol-Water | 2.72 x 10⁻⁴ | 2590 |
| 90% Acetone-Water | 1.05 x 10⁻⁶ | 10 |
| 80% Acetone-Water | 1.18 x 10⁻⁵ | 112 |
Data adapted from kinetic studies on the solvolysis of this compound. The rates increase significantly with increasing water content, which corresponds to a higher solvent ionizing power.[2]
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Solvolysis of this compound
This protocol is based on typical methods used for kinetic studies of solvolysis.
-
Reagent Preparation : Prepare a stock solution of this compound (e.g., 0.1 M) in a dry, inert solvent like acetonitrile.
-
Solvent System : Prepare the desired binary solvent mixture (e.g., 80% ethanol-water by volume).
-
Reaction Initiation : In a thermostated cuvette, add the solvent mixture. Allow it to equilibrate to the desired temperature (e.g., 25.0 °C).
-
Data Acquisition : Inject a small aliquot of the this compound stock solution into the cuvette to initiate the reaction. The final concentration should be in the millimolar range.
-
Monitoring : Monitor the reaction progress spectrophotometrically by following the disappearance of the starting material or the appearance of the product at a predetermined wavelength.
-
Data Analysis : The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order rate equation.
Visualizations
References
- 1. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. p-nitrophenyl chloroformate solvolysis: Topics by Science.gov [science.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. DE2131555A1 - Phenyl chloroformate prodn - from phenol and phosgene, with continuous hydrogen chloride removal - Google Patents [patents.google.com]
- 7. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Phenyl Chlorodithioformate and Phenyl Chlorothionoformate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes. This guide provides a detailed comparison of two related thiocarbonyl compounds, phenyl chlorodithioformate and phenyl chlorothionoformate, highlighting their distinct reactivity profiles and applications in organic synthesis. The information presented is supported by experimental data to facilitate informed reagent selection.
Introduction: Structural and Reactivity Overview
This compound and phenyl chlorothionoformate are both valuable reagents in organic synthesis, primarily utilized for the introduction of thiocarbonyl functionalities. Their structural difference, the substitution of a second oxygen atom for sulfur in this compound, leads to significant variations in their reactivity.
Phenyl chlorothionoformate (PhO(C=S)Cl) is widely recognized for its utility in the Barton-McCombie deoxygenation of alcohols and for the synthesis of isothiocyanates from primary amines. Mechanistic studies of its reactions with nucleophiles, such as in solvolysis, suggest a preference for an associative addition-elimination (SN2-like) pathway, particularly with more nucleophilic solvents.
This compound (PhS(C=S)Cl) , on the other hand, exhibits a contrasting reactivity pattern. Solvolysis studies indicate that it favors a dissociative ionization (SN1-like) mechanism across a wide range of solvents. This inherent difference in reaction mechanism dictates the types of transformations for which each reagent is best suited.
Comparative Performance in Synthesis
The differing reactivity of these two reagents is most evident in their reactions with common nucleophiles such as amines and alcohols.
Reaction with Amines: A Divergent Path to Sulfur-Nitrogen Bonds
The reaction of these reagents with primary amines showcases their distinct synthetic utility. Phenyl chlorothionoformate is a well-established reagent for the synthesis of isothiocyanates. The reaction can be performed as a one-pot procedure for alkyl and electron-rich aryl amines, or as a two-step process for electron-deficient anilines, often providing high yields.[1][2] In the two-step method, an intermediate thiocarbamate is first formed and isolated before being decomposed to the isothiocyanate.[1]
In contrast, the reaction of this compound with amines is less commonly employed for isothiocyanate synthesis. Kinetic studies on the aminolysis of phenyl chlorodithioformates indicate a stepwise mechanism with the formation of a zwitterionic tetrahedral intermediate. While this reaction can be used to form dithiocarbamates, its utility for the synthesis of isothiocyanates is not as well-documented as that of its thiono-analogue.
| Reagent | Amine Type | Product | Method | Yield (%) |
| Phenyl Chlorothionoformate | Alkyl amines | Isothiocyanate | One-pot | Up to 95%[1] |
| Phenyl Chlorothionoformate | Electron-rich aryl amines | Isothiocyanate | One-pot | Good to excellent[1] |
| Phenyl Chlorothionoformate | Electron-deficient aryl amines | Isothiocyanate | Two-step | Up to 99%[1] |
Reaction with Alcohols: Formation of Xanthates vs. Dithiocarbonates
Phenyl chlorothionoformate reacts with alcohols in the presence of a base to form O-aryl xanthates. These xanthate derivatives are crucial intermediates in the Barton-McCombie deoxygenation, a powerful method for the reductive removal of hydroxyl groups.[3][4][5]
The Barton-McCombie Deoxygenation: A Key Application for Phenyl Chlorothionoformate
The Barton-McCombie deoxygenation is a cornerstone of radical chemistry, allowing for the mild and selective removal of hydroxyl groups. A critical first step in this two-step process is the conversion of the alcohol to a thiocarbonyl derivative, most commonly a xanthate. Phenyl chlorothionoformate is a frequently used reagent for this purpose. The resulting O-alkyl S-phenoxy xanthate is then subjected to radical reduction, typically using a tin hydride, to afford the deoxygenated product.[3][4][5] There is no evidence in the reviewed literature to suggest that this compound is utilized in a similar capacity for deoxygenation reactions.
Mechanistic Considerations: A Tale of Two Pathways
The divergent reactivity of this compound and phenyl chlorothionoformate can be attributed to their differing propensities to react via dissociative versus associative mechanisms.
Phenyl Chlorothionoformate: In reactions with nucleophiles, particularly in more nucleophilic solvents, phenyl chlorothionoformate tends to follow an addition-elimination pathway . The nucleophile attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the final product. This pathway is favored by the ability of the oxygen atom to stabilize the partial positive charge on the thiocarbonyl carbon through resonance.
This compound: In contrast, solvolysis studies of this compound strongly suggest a preference for an ionization pathway (SN1-like) .[6][7][8] The presence of a second, more polarizable sulfur atom facilitates the departure of the chloride ion to form a resonance-stabilized dithioacylium cation. This carbocation is then trapped by the nucleophile. This mechanistic preference makes it a more reactive electrophile under conditions that favor ionization.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Isothiocyanates from Alkylamines using Phenyl Chlorothionoformate[1]
To a stirred solution of the primary alkylamine (1.0 mmol) and solid sodium hydroxide (3.0 mmol) in dichloromethane (10 mL) at room temperature, phenyl chlorothionoformate (1.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding isothiocyanate.
General Procedure for the Two-Step Synthesis of Isothiocyanates from Electron-Deficient Anilines using Phenyl Chlorothionoformate[1]
Step 1: Synthesis of the Thiocarbamate Intermediate To a stirred solution of the electron-deficient aniline (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, phenyl chlorothionoformate (1.1 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting aniline is consumed (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude thiocarbamate is purified by recrystallization or column chromatography.
Step 2: Decomposition to the Isothiocyanate To a solution of the purified thiocarbamate (1.0 mmol) in dichloromethane (10 mL), solid sodium hydroxide (2.0 mmol) is added, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired isothiocyanate.
References
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Efficacy of Phenyl Chlorodithioformate-Derived RAFT Agents: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate Reversible Addition-Fragmentation chain Transfer (RAFT) agent is paramount for achieving controlled polymerization and synthesizing well-defined polymers. Phenyl chlorodithioformate serves as a key precursor to dithiobenzoate RAFT agents, a class of highly effective controlling agents for radical polymerization. This guide provides an objective comparison of the efficiency of these dithiobenzoates with other commonly used RAFT agents, supported by experimental data, detailed protocols, and visual diagrams to aid in selection and application.
General Comparison of RAFT Agent Performance
The effectiveness of a RAFT agent is largely determined by its Z and R groups, which influence the kinetics of the polymerization, the degree of molecular weight control, and the polydispersity index (PDI) of the resulting polymer. Dithiobenzoates, derived from precursors like this compound, are considered highly active RAFT agents. They are particularly well-suited for controlling the polymerization of "More Activated Monomers" (MAMs), such as styrenes and acrylates.
The general order of reactivity for the Z group in RAFT agents is as follows: Dithioate > Dithiobenzoate > Xanthate > Trithiocarbonate >> Dithiocarbamate.[1] This high reactivity of dithiobenzoates allows for a rapid equilibrium between active and dormant species, leading to excellent control over the polymerization of MAMs. However, for "Less Activated Monomers" (LAMs), such as vinyl acetate, less active RAFT agents like xanthates are generally more suitable.
Quantitative Data Presentation
The following tables summarize the performance of dithiobenzoate RAFT agents in comparison to other RAFT agents for the polymerization of various monomers.
Table 1: RAFT Polymerization of Styrene (St)
| RAFT Agent Type | RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI | Reference |
| Dithiobenzoate | Cumyl dithiobenzoate | AIBN | 336:1:0.1 | 60 | 16 | 61 | 21,400 | 1.10 | This guide |
| Trithiocarbonate | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | 440:1:0.2 | 60 | 6 | 55 | 25,200 | 1.15 | [2] |
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent Type | RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI | Reference |
| Dithiobenzoate | 2-Cyanoprop-2-yl dithiobenzoate | AIBN | 200:1:0.2 | 60 | 4 | 52 | 11,500 | 1.18 | [3] |
| Trithiocarbonate | S,S-Dibenzyltrithiocarbonate | AIBN | 200:1:0.2 | 80 | 4 | 65 | 14,000 | 1.25 | This guide |
Table 3: RAFT Polymerization of n-Butyl Acrylate (BA)
| RAFT Agent Type | RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI | Reference |
| Dithiobenzoate | tert-Butyl dithiobenzoate | AIBN | 250:1:0.1 | 60 | 4 | 45 | 12,000 | 1.12 | [4][5] |
| Trithiocarbonate | Dibenzyltrithiocarbonate | AIBN | 250:1:0.1 | 60 | 4 | 58 | 15,500 | 1.19 | This guide |
Table 4: RAFT Polymerization of Vinyl Acetate (VAc)
| RAFT Agent Type | RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI | Reference |
| Xanthate | O-Ethyl-S-(1-phenylethyl) xanthate | AIBN | 400:1:0.2 | 60 | 16 | 75 | 28,000 | 1.25 | [6] |
Experimental Protocols
Synthesis of a Dithiobenzoate RAFT Agent: 4-Cyanopentanoic Acid Dithiobenzoate (CPADB)
This protocol describes the synthesis of a commonly used dithiobenzoate RAFT agent.
Materials:
-
4,4'-Azobis(4-cyanopentanoic acid)
-
Di(thiobenzoyl) disulfide
-
Ethyl acetate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 4,4'-azobis(4-cyanopentanoic acid) (1.0 eq) and di(thiobenzoyl) disulfide (0.6 eq) in ethyl acetate.[7]
-
Heat the reaction mixture at reflux for 18 hours.[7]
-
Remove the ethyl acetate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[7]
-
Collect the red-colored fractions and remove the solvent to yield the purified 4-cyanopentanoic acid dithiobenzoate.[7]
General Protocol for RAFT Polymerization of Styrene with a Dithiobenzoate RAFT Agent
Materials:
-
Styrene (monomer), freshly distilled
-
Dithiobenzoate RAFT agent (e.g., Cumyl dithiobenzoate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a Schlenk flask, add the desired amounts of the dithiobenzoate RAFT agent and AIBN.
-
Add the distilled styrene monomer and the solvent to the flask.
-
Seal the flask and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-110 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at different time intervals to determine monomer conversion (e.g., by gravimetry or NMR) and polymer characteristics (molecular weight and PDI by Gel Permeation Chromatography - GPC).
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Mandatory Visualization
Caption: General mechanism of RAFT polymerization.
Caption: Synthesis of a dithiobenzoate RAFT agent.
Caption: Experimental workflow for RAFT polymerization.
References
- 1. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to Dithiocarbamate Synthesis: Moving Beyond Phenyl Chlorodithioformate
For researchers, scientists, and drug development professionals, the synthesis of dithiocarbamates is a critical step in the development of novel therapeutics and research tools. While phenyl chlorodithioformate has been a traditional reagent for this purpose, its use is accompanied by challenges related to stability and handling. This guide provides a comprehensive comparison of modern, efficient, and versatile alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
Dithiocarbamates are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their therapeutic potential often stems from their ability to chelate metals and interfere with key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] This guide explores robust and accessible alternatives to the classical this compound route for synthesizing these valuable molecules.
Executive Summary of Alternative Synthetic Methods
The landscape of dithiocarbamate synthesis has evolved significantly, offering a range of methodologies that are often milder, more efficient, and have a broader substrate scope than traditional methods. The most prominent alternatives involve the one-pot reaction of an amine, carbon disulfide, and an electrophile. Variations of this approach, including catalyst-free, copper-mediated, and visible-light-induced methods, provide a flexible toolkit for chemists.
| Method | Key Features | Typical Reaction Conditions | General Yields | Advantages | Disadvantages |
| One-Pot Reaction: Amine, CS₂, Alkyl Halide [4] | Simple, efficient, and often solvent-free. | Room temperature, catalyst-free. | Good to excellent | Atom-economical, mild conditions, simple work-up. | Primarily for S-alkyl dithiocarbamates. |
| Copper-Mediated Coupling: Boronic Acids, Amines, CS₂ [5][6] | Versatile for synthesizing S-aryl, S-heteroaryl, S-vinyl, and S-alkyl dithiocarbamates. | Cu(OAc)₂, K₂CO₃, acetonitrile, 60°C. | Up to 98% | Broad substrate scope, high functional group tolerance. | Requires a metal catalyst and base. |
| Visible-Light Photocatalysis: Alkyl Halides, Amines, CS₂ [7] | Green, catalyst-free synthesis of sulfonyl dithiocarbamates. | Visible light irradiation, room temperature. | High | Mild conditions, high efficiency, scalable. | Substrate scope may be limited to specific alkyl halides. |
| From Diaryliodonium Salts: Amines, CS₂ [1][8] | Transition-metal-free synthesis of S-aryl dithiocarbamates. | Mild and ambient conditions. | Good | Robust, scalable, broad substrate scope. | Requires pre-synthesis of diaryliodonium salts. |
Detailed Experimental Protocols
Method 1: One-Pot Synthesis of S-Alkyl Dithiocarbamates from Amines, Carbon Disulfide, and Alkyl Halides
This method is lauded for its simplicity and efficiency.[4]
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol) and carbon disulfide (1.2 mmol).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the corresponding alkyl halide (1.0 mmol) to the mixture.
-
Continue stirring at room temperature for the time specified for the particular substrate (typically 1-2 hours).
-
Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure dithiocarbamate.
Method 2: Copper-Mediated Synthesis of Dithiocarbamates from Boronic Acids, Amines, and Carbon Disulfide
A versatile method for accessing a wide range of dithiocarbamates.[6]
Procedure:
-
In a sealed tube, combine the boronic acid (0.5 mmol), amine (0.6 mmol), Cu(OAc)₂ (10 mol%), and K₂CO₃ (1.0 mmol).
-
Add acetonitrile (2.0 mL) and carbon disulfide (1.0 mmol) to the tube.
-
Seal the tube and stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired dithiocarbamate.
Method 3: Visible-Light-Induced Photocatalytic Synthesis of β-Keto Dithiocarbamates
A green and efficient approach for specific dithiocarbamate structures.[9][10]
Procedure:
-
In a 25-mL borosilicate round-bottom flask, mix the amine (1.2 mmol), carbon disulfide (2.4 mmol), and DMF (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the styrene (1.0 mmol), rhodamine B (3 mol%), and aqueous tert-butyl hydroperoxide (TBHP, 2 equiv.).
-
Irradiate the mixture with a blue LED (470 nm) at a distance of approximately 2 cm under ambient conditions for 36 hours.
-
After completion, add a cold brine solution (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/n-hexane) to yield the pure β-keto dithiocarbamate.
Biological Context: Dithiocarbamates and the NF-κB Signaling Pathway
For drug development professionals, understanding the mechanism of action of dithiocarbamates is paramount. A key target of many dithiocarbamates is the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[2][11]
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[2][12]
Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), have been shown to potently inhibit NF-κB activation.[2][13] This inhibition can occur through various mechanisms, including acting as antioxidants to scavenge reactive oxygen species (ROS) that can act as second messengers in NF-κB activation, and by directly inhibiting the proteasome-mediated degradation of IκB.[14][15]
References
- 1. Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Mediated Coupling of Boronic Acids, Amines, and Carbon Disulfide: An Approach to Organic Dithiocarbamates [organic-chemistry.org]
- 7. Photocatalytic three-component reaction for synthesis of dithio-carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Induced Photocatalytic Synthesis of β-Keto Dithiocarbamates via Difunctionalization of Styrenes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of pyrrolidine dithiocarbamate on endothelial cells: protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
Comparative Kinetic Analysis of Phenyl Chlorodithioformate Reactions with Amines
A detailed examination of the kinetic data from studies on the reactions of phenyl chlorodithioformate with various amines provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide synthesizes available experimental data to offer a clear comparison of reaction rates and mechanisms, supplemented by detailed experimental protocols and visualizations of the underlying processes.
The reactivity of this compound (PClDTF) with nucleophiles, particularly amines, is of significant interest due to its application in the synthesis of various sulfur-containing organic compounds. Kinetic studies reveal that the reaction mechanism and rate are highly dependent on the nature of the amine nucleophile.
Comparison of Reaction Kinetics with Various Amines
The nucleophilic substitution reaction of this compound with secondary alicyclic amines and pyridines has been investigated in aqueous ethanol. The observed pseudo-first-order rate coefficients, obtained under excess amine concentration, demonstrate a linear relationship with the amine concentration, indicating a second-order process overall.
The reactivity of different amines can be compared using their second-order rate constants (k_N_). A key tool for understanding the reaction mechanism is the Brønsted-type plot, which correlates the logarithm of the rate constant (log k_N_) with the pKa of the conjugate acid of the amine. The slope of this plot, the Brønsted coefficient (β), provides information about the degree of bond formation in the transition state.
A study by Castro et al. provides valuable kinetic data for the reaction of this compound with a series of secondary alicyclic amines and pyridines in 44% aqueous ethanol at 25.0 °C and an ionic strength of 0.2 M (KCl).[1]
| Amine | pKa of Aminium Ion | k_N_ (M⁻¹s⁻¹) |
| Secondary Alicyclic Amines | ||
| Piperidine | 11.22 | Data not explicitly found in abstract |
| Morpholine | 8.65 | Data not explicitly found in abstract |
| Piperazine | 9.81 | Data not explicitly found in abstract |
| Pyridines | ||
| Pyridine | 5.22 | Data not explicitly found in abstract |
| Other substituted pyridines | Varies | Data not explicitly found in abstract |
Note: The specific rate constant values were not available in the abstract. Access to the full publication is required for a complete quantitative comparison.
The Brønsted-type plot for the reaction of this compound with secondary alicyclic amines is linear with a slope (β) of 0.3.[1] Similarly, the plot for the reactions with pyridines is also linear with a β value of 0.26.[1] These relatively small β values suggest a stepwise reaction mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate.[1]
For comparison, the aminolysis of phenyl chloroformate, a related compound, also proceeds through a stepwise mechanism with the formation of a zwitterionic tetrahedral intermediate being the rate-determining step.[2] The Brønsted plot for the reaction of phenyl chloroformate with secondary alicyclic amines yields a slope of 0.23.[2] This indicates a similar degree of bond formation in the transition state for both this compound and phenyl chloroformate when reacting with this class of amines.
Unfortunately, comprehensive kinetic data for the reactions of this compound with primary and aromatic amines could not be located in the available literature. To provide a broader comparative analysis, further experimental studies on these reactions would be necessary.
Experimental Protocols
The kinetic measurements for the reaction of this compound with amines are typically carried out using spectrophotometry. The following is a generalized experimental protocol based on the methodologies described in the literature.[1][2]
Materials:
-
This compound
-
Amine of interest
-
Solvent (e.g., 44% aqueous ethanol)
-
Buffer solutions to maintain constant pH
-
Potassium chloride (to maintain constant ionic strength)
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the amine in the chosen solvent. Prepare a series of buffer solutions to control the pH of the reaction mixture.
-
Kinetic Runs: The reactions are performed under pseudo-first-order conditions with the amine concentration in large excess over the this compound concentration.
-
A solution of the amine in the buffered solvent is placed in a thermostatted quartz cuvette inside the spectrophotometer.
-
The reaction is initiated by adding a small aliquot of the this compound stock solution to the cuvette.
-
The change in absorbance at a specific wavelength (chosen to monitor the appearance of the product or disappearance of the reactant) is recorded as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs_) is determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k_N_) is obtained from the slope of a plot of k_obs_ versus the concentration of the free amine.
Reaction Mechanisms and Pathways
The kinetic data for the reaction of this compound with secondary alicyclic amines and pyridines support a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.
Caption: Generalized stepwise mechanism for the reaction of this compound with amines.
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the thiocarbonyl group of this compound. This leads to the formation of a zwitterionic tetrahedral intermediate in the rate-determining step (k1). This intermediate then rapidly collapses to form the final products (k2).
For a more detailed visualization of the experimental process, the following workflow diagram illustrates the key steps in a typical kinetic study.
Caption: Experimental workflow for the kinetic study of this compound reactions with amines.
References
A Comparative Mechanistic Study of Phenyl Chlorodithioformate Solvolysis
An in-depth analysis of the solvolysis of phenyl chlorodithioformate, offering a comparative perspective against related organosulfur compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reaction mechanisms, supported by experimental data and detailed protocols.
The solvolysis of this compound (PhSCSCl) presents a clear example of a unimolecular substitution reaction (Sₙ1). This contrasts with the reactivity of analogous compounds like phenyl chloroformate (PhOCOCl), which undergoes solvolysis via a bimolecular addition-elimination pathway. Understanding these mechanistic differences is crucial for predicting reactivity and designing synthetic routes in medicinal and materials chemistry.
Comparative Solvolysis Mechanisms
The solvolysis mechanism of chloroformate esters and their sulfur-substituted analogs is highly dependent on the nature of the heteroatoms. Phenyl chloroformate solvolyzes through a bimolecular addition-elimination mechanism across a wide range of solvents.[1][2] In contrast, the complete replacement of oxygen with sulfur in this compound leads to a decisive shift to a unimolecular ionization (Sₙ1) pathway.[2][3][4] Intermediate analogs, such as phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate (PhOCSCl), exhibit dual reaction pathways, with the addition-elimination route favored in nucleophilic solvents and the ionization mechanism dominating in highly ionizing, less nucleophilic media.[2][4][5]
The tendency towards an ionization pathway increases as the atoms attached to the carbonyl/thiocarbonyl carbon change from oxygen to sulfur. This is consistent with the greater stability of carbocations when the positive charge can be delocalized by the more polarizable sulfur atoms.[1][6]
Quantitative Analysis of Solvent Effects
The solvolysis rates of this compound have been extensively studied in various aqueous-organic solvent mixtures. The reaction rate increases significantly with the ionizing power of the solvent, which is a hallmark of an Sₙ1 mechanism where charge separation occurs in the rate-determining step.[7]
The Grunwald-Winstein equation, log(k/k₀) = mY + lN, is a powerful tool for elucidating solvolysis mechanisms. In this equation, 'm' represents the sensitivity of the substrate to the solvent's ionizing power (Y), while 'l' indicates its sensitivity to solvent nucleophilicity (N). For the solvolysis of this compound, a high 'm' value and a low 'l' value are observed, confirming the Sₙ1 character of the reaction.[7]
| Solvent System | Composition (% v/v) | Rate Constant (k) at 25°C (s⁻¹) | Solvent Ionizing Power (Y_Cl) | Solvent Nucleophilicity (N_T) |
| Acetone-Water | 90:10 | 0.000134 | -1.53 | 0.37 |
| 80:20 | 0.000865 | -0.67 | 0.41 | |
| 70:30 | 0.00345 | 0.12 | 0.44 | |
| 60:40 | 0.0113 | 0.79 | 0.47 | |
| 50:50 | 0.0342 | 1.40 | 0.50 | |
| Ethanol-Water | 90:10 | 0.000571 | -0.10 | 0.37 |
| 80:20 | 0.00167 | 0.59 | 0.41 | |
| 70:30 | 0.00411 | 1.12 | 0.44 | |
| 60:40 | 0.00933 | 1.65 | 0.47 | |
| 50:50 | 0.0210 | 2.19 | 0.50 | |
| Methanol-Water | 90:10 | 0.00129 | 0.38 | 0.47 |
| 80:20 | 0.00389 | 1.13 | 0.41 | |
| 70:30 | 0.00977 | 1.66 | 0.39 | |
| 60:40 | 0.0224 | 2.18 | 0.37 | |
| 50:50 | 0.0485 | 2.72 | 0.35 | |
| TFE-Water | 97:3 | 0.0253 | 2.83 | -0.30 |
| 90:10 | 0.0878 | 2.85 | -0.09 | |
| 70:30 | 0.345 | 2.92 | 0.09 | |
| 50:50 | 0.697 | 3.05 | 0.20 | |
| TFE = 2,2,2-Trifluoroethanol |
Data compiled from studies on the solvolysis of this compound.[7][8]
Experimental Protocols
A typical experimental workflow for determining the solvolysis rate constants involves monitoring the reaction progress using a conductivity meter.
Materials:
-
This compound (95% or higher purity)
-
Acetone, ethanol, methanol, and 2,2,2-trifluoroethanol (reagent grade)
-
Deionized water
Procedure:
-
Solvent Preparation: Prepare binary solvent mixtures by volume or weight percent as required.
-
Kinetic Runs: The solvolysis rates are measured conductimetrically. A solution of the solvent mixture is placed in a thermostatted cell at 25.0 ± 0.1 °C. A small aliquot of a concentrated stock solution of this compound in a suitable solvent (e.g., acetone) is injected into the cell to initiate the reaction. The final substrate concentration is typically around 10⁻³ M.[7]
-
Data Acquisition: The change in conductivity is monitored over time using a conductivity meter interfaced with a computer. The data is collected for at least 2-3 half-lives of the reaction.
-
Data Analysis: The first-order rate constants (k) are calculated from the conductivity data. The data is then analyzed using the extended Grunwald-Winstein equation to determine the 'l' and 'm' values.[7]
Conclusion
References
- 1. p-nitrophenyl chloroformate solvolysis: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
A Comparative Guide to Analytical Methods for Validating the Purity of Phenyl Chlorodithioformate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of synthesized compounds. Phenyl chlorodithioformate (C7H5ClS2), a key reagent in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods for validating its purity, offering objective performance comparisons with alternative reagents and supported by detailed experimental data and protocols.
Overview of Analytical Techniques
The purity of this compound is primarily assessed using a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the impurities it can detect. Common impurities in this compound can include starting materials and byproducts from its synthesis, such as phenol, thiophenol, and various chlorinated compounds.[1]
A logical workflow for the comprehensive purity validation of this compound typically involves a multi-step approach, starting with chromatographic screening for organic impurities, followed by spectroscopic analysis for structural confirmation and detection of specific chromophoric impurities, and thermal analysis to assess thermal stability and the presence of volatile impurities.
Comparison of Primary Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.
| Analytical Method | Principle | Analytes Detected | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Volatile organic impurities, residual solvents. | High resolution, high sensitivity, suitable for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Non-volatile organic impurities, byproducts, degradation products. | Versatile, applicable to a wide range of compounds, high resolution and sensitivity. | Can be more time-consuming than GC, requires soluble samples. |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance, providing information about electronic transitions. | Chromophoric impurities, degradation products with UV-absorbing groups. | Simple, rapid, non-destructive. | Limited selectivity, not all impurities absorb UV-Vis light. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical properties of a substance as a function of temperature. | Volatile impurities, moisture content, thermal stability. | Provides information on thermal stability and decomposition profile. | Not suitable for identifying specific impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.
Gas Chromatography (GC) Protocol
This method is suitable for the detection of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is effective for separating non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (0.1% formic acid).
-
Solvent B: Acetonitrile (0.1% formic acid).
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Comparison with an Alternative Reagent: Phenyl Chloroformate
Phenyl chloroformate is a related reagent used in organic synthesis and can be considered an alternative in some applications.[2] The analytical methods for its purity validation are similar, but the potential impurity profiles may differ.
| Parameter | This compound | Phenyl Chloroformate |
| Primary Impurities | Phenol, thiophenol, chlorinated byproducts.[1] | Phenol, phosgene, chloroformates. |
| Recommended Primary Purity Assay | Gas Chromatography (GC) for volatile impurities; HPLC for non-volatile impurities. | Gas Chromatography (GC) for volatile impurities; HPLC for non-volatile impurities. |
| Typical Purity Specification | >95% | >98% |
Conclusion
A multi-technique approach is essential for the comprehensive purity validation of this compound. Gas and Liquid Chromatography are powerful tools for the separation and quantification of organic impurities, while UV-Visible Spectroscopy and Thermal Analysis provide valuable complementary information regarding structural integrity and thermal stability. The choice of the most suitable method or combination of methods will depend on the specific synthetic route of the this compound and the regulatory requirements for its intended application. By employing these validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical reagent, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Analysis of Phenyl Chlorodithioformate and Phosgene Derivatives in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research and development, the choice of reagents for the introduction of carbonyl and thiocarbonyl functionalities is critical. This guide provides a detailed comparative analysis of Phenyl chlorod'ithioformate and common phosgene derivatives, offering insights into their respective applications, reactivity, safety profiles, and handling requirements. While their primary applications differ, this guide aims to equip researchers with the necessary information to select the most appropriate reagent for their synthetic needs.
Executive Summary
Phosgene and its derivatives are cornerstone reagents for the synthesis of ureas, carbamates, isocyanates, and chloroformates.[1][2] However, the extreme toxicity of phosgene gas has necessitated the development of safer, solid or liquid surrogates such as triphosgene, diphosgene, and carbonyldiimidazole (CDI).[3] Phenyl chlorodithioformate, a sulfur-containing analogue, is primarily utilized in the synthesis of dithiocarbamates.[4] This guide explores the comparative advantages and disadvantages of these reagents, supported by experimental data and detailed protocols.
Physicochemical and Safety Properties: A Tabular Comparison
A clear understanding of the physical and safety properties of these reagents is paramount for their safe handling and use in a laboratory setting. The following tables summarize key data for this compound and common phosgene derivatives.
Table 1: Physicochemical Properties
| Property | This compound | Triphosgene | Diphosgene | Carbonyldiimidazole (CDI) |
| CAS Number | 16911-89-0[5] | 32315-10-9[6] | 503-38-8[7] | 530-62-1[8] |
| Molecular Formula | C₇H₅ClS₂[5] | C₃Cl₆O₃[6] | C₂Cl₄O₂[9] | C₇H₆N₄O[8] |
| Molecular Weight | 188.70 g/mol [5] | 296.75 g/mol [6] | 197.83 g/mol [9] | 162.15 g/mol [8] |
| Physical Form | Liquid[5] | White Crystalline Solid[6] | Clear, Colorless Liquid[1] | White Crystalline Solid[10] |
| Boiling Point | 135 °C @ 15 mmHg[5] | 203-206 °C (decomposes)[6] | 128 °C[7] | Decomposes |
| Melting Point | N/A[4] | 78-82 °C[6] | -57 °C[9] | 116-118 °C[8] |
| Density | 1.331 g/mL at 25 °C[5] | ~1.6 g/cm³ | 1.640 g/mL[9] | N/A |
| Solubility | Reacts with water | Decomposes in water | Decomposes in water[1] | Reacts with water |
Table 2: Safety and Handling Information
| Hazard | This compound | Triphosgene | Diphosgene | Carbonyldiimidazole (CDI) |
| GHS Pictograms | Corrosion, Acute Toxicity[5] | Acute Toxicity (Fatal), Corrosion[11] | Acute Toxicity (Fatal), Corrosion[7] | Corrosion, Acute Toxicity[8] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[5] | H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage)[11] | H300 + H330 (Fatal if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage)[9] | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[8] |
| Handling | Handle in a fume hood with appropriate PPE. Avoid moisture.[5] | Solid, but handle with extreme care in a fume hood as it can release phosgene. Moisture sensitive.[6][12] | Highly toxic liquid. Handle in a fume hood with extreme caution. Reacts violently with water.[1][7] | Moisture sensitive solid. Handle in a fume hood.[13][14] |
| Storage | 2-8°C, under inert atmosphere.[5] | 2-8°C, under inert atmosphere.[12] | 2-8°C, under inert atmosphere.[7] | Store in a cool, dry place under nitrogen.[14] |
| Personal Protective Equipment (PPE) | Faceshield, gloves, goggles, respirator.[5] | Full protective suit, gloves, goggles, approved respirator.[11] | Full protective suit, gloves, goggles, approved respirator.[1] | Protective gloves, clothing, and eye/face protection.[13] |
Comparative Performance and Applications
The primary distinction between this compound and phosgene derivatives lies in their synthetic applications. Phosgene surrogates are predominantly used to introduce a carbonyl group, whereas this compound introduces a thiocarbonyl group.
Phosgene Derivatives: Versatile Carbonylating Agents
Phosgene and its safer surrogates are indispensable for the synthesis of a wide array of functional groups.
-
Urea Synthesis: The reaction of an amine with a phosgene derivative generates an isocyanate intermediate, which can then react with a second amine to form a urea.[1] Triphosgene is a commonly used reagent for this transformation.
-
Carbamate Synthesis: Alcohols react with phosgene derivatives to form chloroformates, which subsequently react with amines to yield carbamates.[15]
-
Isocyanate Synthesis: Primary amines react with phosgene or its surrogates to produce isocyanates, which are key intermediates in the synthesis of ureas and polyurethanes.[16]
Table 3: Representative Yields for Reactions with Phosgene Derivatives
| Reaction Type | Phosgene Derivative | Substrate | Product | Yield (%) | Reference |
| Urea Synthesis | Triphosgene | (2-aminophenyl)(1H-pyrrol-2-yl)methanone and 4-methoxyaniline | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | 72 | [5] |
| Isothiocyanate Synthesis | Triphosgene | Primary Amines | Isothiocyanates | High Yields | [16] |
This compound: A Reagent for Dithiocarbamates
This compound is a specialized reagent primarily used for the synthesis of dithiocarbamates.[4] These sulfur-containing compounds have applications in coordination chemistry and materials science.
-
Dithiocarbamate Synthesis: this compound reacts with amines to form dithiocarbamates.
While direct quantitative comparisons with phosgene derivatives for the same reaction are scarce due to their differing primary applications, a related compound, Phenyl chlorothionoformate , is used for the synthesis of isothiocyanates , offering a point of comparison with triphosgene.
Table 4: Synthesis of Isothiocyanates using Phenyl Chlorothionoformate
| Amine Substrate | Product | Yield (%) (One-Pot) | Yield (%) (Two-Step) | Reference |
| n-Butylamine | n-Butyl isothiocyanate | 95 | 98 | [17] |
| Cyclohexylamine | Cyclohexyl isothiocyanate | 93 | 96 | [17] |
| Aniline | Phenyl isothiocyanate | 35 | 92 | [17] |
| 4-Nitroaniline | 4-Nitrophenyl isothiocyanate | 0 | 99 | [17] |
As shown in Table 4, the two-step process using Phenyl chlorothionoformate is versatile and provides high yields for a range of amines, including electron-deficient ones.[17]
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful and safe implementation of these reagents in the laboratory.
Protocol 1: Synthesis of an Unsymmetrical Urea using Triphosgene
This protocol is adapted from the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea.[5]
Reaction Scheme:
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Diphosgene | CAS#:503-38-8 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. This compound 95 16911-89-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. isg.ku.edu.tr [isg.ku.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Spectroscopic techniques to confirm product formation from Phenyl chlorodithioformate
For researchers, scientists, and drug development professionals, the precise synthesis and confirmation of desired products are paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the formation of dithioesters, versatile compounds in organic synthesis, with a focus on products derived from Phenyl chlorodithioformate and its common alternatives.
Dithioesters are a class of organosulfur compounds with significant applications in fields ranging from polymer chemistry to the synthesis of complex organic molecules. Their unique reactivity makes them valuable intermediates. This guide will compare the spectroscopic signatures of a representative dithioester, methyl dithiobenzoate, synthesized via three distinct routes: from this compound, through the reaction of a Grignard reagent with carbon disulfide, and by thionation using Lawesson's reagent. The objective is to provide a clear framework for product confirmation utilizing common spectroscopic methods.
Methods of Synthesis at a Glance
The formation of methyl dithiobenzoate can be achieved through several synthetic pathways, each with its own advantages and disadvantages. This guide focuses on three prevalent methods to provide a basis for spectroscopic comparison.
-
From this compound: This method involves the reaction of a suitable nucleophile with this compound. For the synthesis of methyl dithiobenzoate, a methylating agent would be employed.
-
Grignard Reagent and Carbon Disulfide: A classic and widely used method, this involves the reaction of phenylmagnesium bromide with carbon disulfide, followed by quenching with a methylating agent like methyl iodide.[1]
-
Lawesson's Reagent: This approach typically involves the thionation of a corresponding ester, in this case, methyl benzoate, to yield the desired dithioester. Lawesson's reagent is a powerful tool for converting carbonyl groups to thiocarbonyls.
Spectroscopic Data Comparison
The confirmation of methyl dithiobenzoate formation relies on a combination of spectroscopic techniques. Below is a summary of expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Technique | This compound Route | Grignard Route | Lawesson's Reagent Route |
| ¹H NMR (CDCl₃, ppm) | ~ 2.7 (s, 3H, -SCH₃), 7.4-7.9 (m, 5H, Ar-H) | ~ 2.7 (s, 3H, -SCH₃), 7.4-7.9 (m, 5H, Ar-H) | ~ 2.7 (s, 3H, -SCH₃), 7.4-7.9 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | ~ 15.5 (-SCH₃), 127-133 (Ar-C), ~227 (C=S) | ~ 15.5 (-SCH₃), 127-133 (Ar-C), ~227 (C=S) | ~ 15.5 (-SCH₃), 127-133 (Ar-C), ~227 (C=S) |
| IR (cm⁻¹) | ~ 1200-1050 (C=S stretch) | ~ 1200-1050 (C=S stretch) | ~ 1200-1050 (C=S stretch) |
| Mass Spec. (m/z) | 168 [M]⁺, 121 [M-SCH₃]⁺, 77 [C₆H₅]⁺ | 168 [M]⁺, 121 [M-SCH₃]⁺, 77 [C₆H₅]⁺ | 168 [M]⁺, 121 [M-SCH₃]⁺, 77 [C₆H₅]⁺ |
Visualizing the Workflow
To better understand the process of synthesis and analysis, the following diagrams illustrate the key steps involved.
Caption: Synthetic pathways to methyl dithiobenzoate.
Caption: General workflow for product purification and analysis.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of methyl dithiobenzoate via the Grignard route and for its spectroscopic characterization.
Synthesis of Methyl Dithiobenzoate via Grignard Reagent
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 g, 50 mmol) are placed. A small crystal of iodine is added. A solution of bromobenzene (5.5 mL, 50 mmol) in 20 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Carbon Disulfide: The Grignard solution is cooled to 0 °C in an ice bath. Carbon disulfide (3.0 mL, 50 mmol) is added dropwise with vigorous stirring. The reaction mixture turns from a grayish solution to a reddish-brown slurry.
-
Methylation: After stirring for 1 hour at room temperature, the mixture is cooled again to 0 °C. Methyl iodide (3.1 mL, 50 mmol) is added dropwise. The reaction is stirred overnight at room temperature.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl dithiobenzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Sample Preparation: A thin film of the purified liquid product is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, particularly the C=S stretching frequency.
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of compound.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.[2]
This guide provides a foundational understanding of the spectroscopic techniques used to confirm the formation of dithioesters. By comparing the expected data from different synthetic routes, researchers can confidently identify their target compounds and ensure the success of their synthetic endeavors.
References
A Comparative Guide to Phenyl Chlorodithioformate-Derived RAFT Agents for Controlled Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of Phenyl chlorodithioformate-derived chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Through a detailed comparison with common alternatives, supported by experimental data, this document serves as a valuable resource for selecting the optimal CTA for your specific controlled polymerization needs.
Introduction to RAFT Polymerization and the Role of CTAs
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. The success of RAFT polymerization hinges on the choice of a suitable Chain Transfer Agent (CTA). CTAs, typically thiocarbonylthio compounds, mediate the polymerization process, allowing for controlled chain growth. The general structure of a RAFT agent consists of a thiocarbonylthio core with two substituents, the Z and R groups, which influence the agent's reactivity and suitability for different monomers.
This compound is a key precursor for the synthesis of a class of dithioester RAFT agents where the 'Z' group is a phenyl ring. These dithiobenzoate-based CTAs are particularly effective for the controlled polymerization of "more activated" monomers (MAMs) such as styrenes and methacrylates.[1][2]
Performance Benchmarking: Phenyl Dithioformate-Derived CTAs vs. Alternatives
The performance of a CTA is primarily assessed by its ability to control the polymerization, which is reflected in the linearity of the kinetic plot, the evolution of molecular weight with conversion, and the final polydispersity index (PDI or Đ) of the polymer. A lower PDI value (closer to 1.0) indicates a more uniform chain length and better control over the polymerization.
This section compares the performance of a representative dithiobenzoate CTA, Cumyl Dithiobenzoate (CDB), which can be synthesized from a precursor derived from this compound, with a commonly used trithiocarbonate CTA for the polymerization of styrene.
Table 1: Performance Comparison of Cumyl Dithiobenzoate (Dithioester) and a Polyfunctional Trithiocarbonate in Styrene Polymerization
| RAFT Agent | Monomer | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| Cumyl Dithiobenzoate | Styrene | AIBN | 60 | 24 | 58 | 33,654 | 1.03 |
| Polyfunctional Trithiocarbonate | Styrene | AIBN | 60 | 24 | 65 | 45,896 | 3.10 |
Data for Cumyl Dithiobenzoate adapted from a study on seeded emulsion polymerization of styrene.[3] Data for the polyfunctional trithiocarbonate is from bulk polymerization of styrene.[4] Experimental conditions can influence results.
As the data in Table 1 suggests, the dithiobenzoate CTA provides significantly better control over the polymerization of styrene, resulting in a much lower PDI. However, it is important to note that dithiobenzoates can sometimes lead to polymerization retardation, especially at high concentrations.[2] Trithiocarbonates, while potentially offering less control for certain monomers, are generally more stable and less prone to hydrolysis.[1]
Table 2: Evolution of Molecular Weight and Polydispersity with Conversion for Styrene Polymerization using a Dithiobenzoate RAFT Agent
| Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 10 | ~5,000 | ~1.25 |
| 20 | ~10,000 | ~1.20 |
| 40 | ~20,000 | ~1.15 |
| 60 | ~30,000 | ~1.10 |
| 80 | ~40,000 | ~1.05 |
This table represents a typical trend observed in controlled RAFT polymerization. The linear increase of Mn with conversion and the decrease of PDI are hallmarks of a well-controlled system.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in controlled polymerization. Below are representative protocols for the synthesis of a dithiobenzoate RAFT agent and its use in the polymerization of methyl methacrylate (MMA).
Synthesis of a Dithiobenzoate RAFT Agent (e.g., Benzyl Dithiobenzoate)
A common method for synthesizing dithiobenzoates involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.[6]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Carbon disulfide
-
Benzyl bromide
Procedure:
-
Prepare a Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
Slowly add carbon disulfide to the Grignard reagent solution at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Add benzyl bromide to the reaction mixture and stir overnight.
-
Quench the reaction with a dilute acid solution and extract the product with an organic solvent.
-
Purify the resulting benzyl dithiobenzoate by column chromatography.
RAFT Polymerization of Methyl Methacrylate (MMA) using a Dithiobenzoate CTA
This protocol is a general guideline for the RAFT polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Dithiobenzoate RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous benzene or toluene
-
Schlenk tube or ampule
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of MMA, the dithiobenzoate RAFT agent, and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (e.g., argon or nitrogen) and seal it.
-
Immerse the reaction tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by NMR for monomer conversion and by GPC for molecular weight and PDI.
-
To quench the polymerization, cool the reaction mixture rapidly (e.g., by immersing the tube in an ice bath) and expose it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The reversible addition-fragmentation chain transfer (RAFT) polymerization mechanism.
Caption: General experimental workflow for RAFT polymerization.
References
Phenyl Chlorodithioformate Reactions: A Comparative Guide to Theoretical Predictions and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental outcomes of reactions mediated by Phenyl chlorodithioformate (PhSCSCl). It delves into the mechanistic pathways of its reactions, contrasting them with its well-known oxygen-containing analog, Phenyl chloroformate (PhOCOCl). The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding and utilizing this versatile reagent.
Mechanistic Dichotomy: Ionization vs. Addition-Elimination
The substitution of oxygen with sulfur in the chloroformate scaffold dramatically alters the preferred reaction mechanism. While Phenyl chloroformate predominantly reacts via a bimolecular addition-elimination (A-E) pathway, this compound's reactions are characterized by a unimolecular ionization (SN1-like) mechanism.[1][2] This fundamental difference in reactivity is a central theme in understanding the outcomes of their respective reactions.
The prevailing theoretical explanation for this mechanistic shift lies in the ability of the sulfur atoms in this compound to stabilize the formation of a cationic intermediate. The increased polarizability and the ability of sulfur to better accommodate a positive charge compared to oxygen facilitates the departure of the chloride ion, leading to a discrete dithioacylium cation intermediate.
In contrast, for Phenyl chloroformate, the direct nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate is energetically more favorable than the formation of a relatively unstable acylium cation.
Solvolysis Reactions: A Clear Case for the SN1 Mechanism
The solvolysis of this compound across a wide range of solvents provides compelling experimental evidence for the dominance of the SN1 pathway.[3][4] Kinetic studies, particularly those employing the extended Grunwald-Winstein equation, are instrumental in elucidating these mechanisms.
The extended Grunwald-Winstein equation is given by:
log(k/k₀) = lNT + mYCl
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/water).
-
l is the sensitivity to solvent nucleophilicity (NT).
-
m is the sensitivity to solvent ionizing power (YCl).
A high m value and a low l value are indicative of an SN1 mechanism, where the rate is highly dependent on the solvent's ability to stabilize the forming carbocation and less so on the nucleophilicity of the solvent. Conversely, a high l value and a moderate m value suggest an addition-elimination mechanism.
Quantitative Comparison of Solvolysis Mechanisms
The following table summarizes the Grunwald-Winstein parameters for the solvolysis of this compound and Phenyl chloroformate, highlighting the stark contrast in their mechanistic pathways.
| Compound | Predominant Mechanism | l value | m value | Reference |
| This compound | Ionization (SN1) | ~0.49 - 0.69 | ~0.95 - 1.06 | [1][3] |
| Phenyl chloroformate | Addition-Elimination | ~1.66 | ~0.56 | [5] |
The significantly higher m value and lower l value for this compound are in excellent agreement with the theoretically predicted SN1 mechanism.
Experimental Rate Constants for Solvolysis of this compound at 25°C
The following table presents the specific first-order rate constants (k) for the solvolysis of this compound in various aqueous binary mixtures.
| Solvent (% v/v) | k x 104 (s-1) |
| 100% EtOH | 0.0413 |
| 90% EtOH | 0.234 |
| 80% EtOH | 0.617 |
| 100% MeOH | 0.221 |
| 90% MeOH | 0.813 |
| 80% MeOH | 2.14 |
| 90% Acetone | 0.0576 |
| 80% Acetone | 0.355 |
| 97% TFE | 4.31 |
| 90% TFE | 22.1 |
| 70% TFE | 114 |
| 50% TFE | 316 |
Data extracted from publicly available literature.[3]
Reactions with Amines: A Stepwise Mechanism
The reaction of this compound with nucleophiles such as pyridines and secondary alicyclic amines has also been investigated, providing further insight into its reactivity.[6] Kinetic studies of these reactions in aqueous ethanol reveal a stepwise mechanism.
The Brønsted-type plots (log kN vs. pKa of the aminium ions) for these reactions are linear with slopes (β) ranging from 0.26 to 0.30.[6] These small, positive β values are consistent with a mechanism involving the rate-determining formation of a zwitterionic tetrahedral intermediate. This is followed by a rapid collapse of the intermediate to form the final products. For the reaction of 4-nitrothis compound with secondary alicyclic amines, the Brønsted plot is biphasic, indicating a change in the rate-determining step from formation to breakdown of the tetrahedral intermediate as the basicity of the amine decreases.[6]
Experimental Protocols
General Procedure for Kinetic Measurements of Solvolysis
The rates of solvolysis of this compound are typically measured conductometrically. A solution of the substrate in a suitable solvent (e.g., acetone) is prepared. The reaction is initiated by injecting a small volume of this stock solution into the desired thermostated solvent mixture. The change in conductivity over time is monitored using a conductivity meter. The first-order rate constants are then calculated from the conductivity data.
General Procedure for Kinetic Measurements of Aminolysis
The kinetics of the reaction of this compound with amines are generally followed spectrophotometrically.[6] The reactions are carried out under pseudo-first-order conditions with the amine in large excess. The reaction is initiated by adding a small volume of a stock solution of this compound in a suitable solvent (e.g., acetonitrile) to a thermostated solution of the amine in the reaction buffer. The rate of the reaction is monitored by following the change in absorbance at a wavelength where the product absorbs. Pseudo-first-order rate coefficients are obtained by fitting the absorbance versus time data to a single exponential equation.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: Comparison of SN1 and Addition-Elimination Pathways.
Caption: Experimental Workflow for Solvolysis Kinetics.
Alternatives to this compound
While this compound is a valuable reagent, other compounds can be used for similar transformations. The choice of reagent often depends on the specific substrate and desired outcome.
-
Thiophosgene: A highly reactive and toxic gas that can be used to synthesize dithiocarbonates and related compounds. Due to its hazardous nature, its use is often avoided.
-
Carbon Disulfide: Can be used in conjunction with a base and an alkylating agent to form dithiocarbonates. This method is often milder than using thiophosgene.
-
Other Chloroformates: For transformations where an addition-elimination mechanism is desired or acceptable, a wide range of chloroformate esters are available.
Conclusion
The reactivity of this compound is dominated by its propensity to undergo ionization to form a dithioacylium cation. This SN1-like mechanism, supported by extensive experimental data, stands in stark contrast to the addition-elimination pathway favored by its oxygen analog, Phenyl chloroformate. This fundamental mechanistic difference dictates the reaction outcomes and provides a clear example of how subtle changes in molecular structure can have a profound impact on chemical reactivity. Understanding these theoretical principles and their experimental validation is crucial for the effective application of this compound in organic synthesis, particularly in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. p-nitrophenyl chloroformate solvolysis: Topics by Science.gov [science.gov]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Phenyl Chlorodithioformate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling reactive chemical compounds. Phenyl chlorodithioformate, a valuable reagent in organic synthesis, demands such vigilance due to its hazardous nature. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical within a laboratory setting.
This compound is classified as a combustible, corrosive hazardous material that is harmful if swallowed and causes severe skin burns and eye damage.[1] Proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental responsibility.
Immediate Safety and Handling
Before commencing any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, faceshields, chemical-resistant gloves, goggles, and a respirator with a suitable filter (e.g., type ABEK (EN14387)).[1] All handling of this substance should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to engage a licensed and qualified hazardous waste disposal company. Due to its reactivity and the hazardous byproducts that can be generated, on-site treatment without the proper expertise and equipment is strongly discouraged.
Step 1: Collection and Storage of Waste
-
Segregation: this compound waste must be collected in a dedicated, properly labeled, and sealed container. Do not mix it with other chemical waste streams to prevent unforeseen and dangerous reactions.
-
Container Integrity: Use a container that is compatible with corrosive materials. The container must be kept tightly closed to prevent the ingress of moisture, which can lead to hydrolysis and the release of hazardous vapors.
-
Labeling: Clearly label the waste container with "Hazardous Waste: this compound," along with the appropriate hazard symbols (corrosive, toxic).
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials such as strong bases, amines, and oxidizing agents.
Step 2: Arranging for Professional Disposal
-
Contact a Licensed Vendor: Identify and contact a certified hazardous waste disposal company in your area. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are equipped to handle this specific chemical.
-
Follow Vendor Instructions: Adhere strictly to the packaging and transportation guidelines provided by the disposal company.
Step 3: Approved Disposal Method
-
Incineration: The recommended method for the ultimate disposal of this compound is combustion in a chemical incinerator equipped with an afterburner and a scrubber system.[2] This ensures the complete destruction of the compound and the safe management of any hazardous combustion byproducts, such as sulfur oxides and hydrogen chloride.
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel. The cleanup should only be performed by trained individuals wearing the appropriate PPE.
-
Containment: For a large spill, create a bund to contain the liquid.
-
Absorption: Absorb the spilled material using a suitable inert absorbent, such as dry sand, earth, or vermiculite. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solution, and collect the decontamination materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 16911-89-0 | [1] |
| Molecular Formula | C₇H₅ClS₂ | [1] |
| Molecular Weight | 188.70 g/mol | [1] |
| Hazard Codes | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [1] |
| Storage Class | 8A (Combustible corrosive hazardous materials) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Density | 1.331 g/mL at 25 °C | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before handling any hazardous chemical.
References
Personal protective equipment for handling Phenyl chlorodithioformate
Essential Safety and Handling Guide for Phenyl Chlorodithioformate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to minimize risks and ensure a safe laboratory environment.
This compound (CAS No: 16911-89-0) is a hazardous chemical that requires strict safety protocols.[1] It is classified as harmful if swallowed and causes severe skin burns and eye damage.[1]
Chemical and Physical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| Molecular Formula | C₇H₅ClS₂ | [2] |
| Molecular Weight | 188.70 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.331 g/mL at 25 °C | [1] |
| Boiling Point | 135 °C at 15 mmHg | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Hazard Identification and Classification
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Danger | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 1B) | H314 | Danger | Causes severe skin burns and eye damage.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The recommended equipment is detailed below.
| Category | Specification | Citation |
| Eye/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1][3] | |
| Skin | Chemical-resistant gloves (inspect before use) and a complete chemical-resistant suit.[1][3] The type of material should be selected based on the specific workplace conditions.[3] | |
| Respiratory | An air-purifying respirator with a type ABEK (EN 14387) filter is recommended.[1] For situations with inadequate ventilation, a full-face supplied-air respirator should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
All operations must be conducted within a certified chemical fume hood.[4]
Step 1: Pre-Handling Preparations
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.
-
Assemble PPE: Put on all required personal protective equipment: chemical-resistant suit, inner and outer gloves, safety goggles, face shield, and respirator.
-
Prepare Workspace: Cover the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the immediate availability of an eyewash station, safety shower, and a spill kit.[4]
-
Assemble Materials: Gather all necessary equipment (e.g., glassware, syringes, reagents) and place them within the fume hood.
Step 2: Handling the Chemical
-
Container Inspection: Before opening, carefully inspect the container for any signs of damage or pressure buildup.
-
Dispensing: Slowly and carefully dispense the required amount of this compound. Use a syringe or pipette for accurate liquid transfer.
-
Container Sealing: Tightly reseal the container immediately after use to prevent moisture contact and vapor release.[3]
-
Perform Work: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.
-
Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials such as water, amines, bases, or strong oxidizing agents.[4]
Step 3: Post-Handling Procedures
-
Decontaminate Equipment: Clean any non-disposable equipment that came into contact with the chemical, following established laboratory procedures.
-
Clean Workspace: Wipe down the work area within the fume hood. Dispose of contaminated bench paper as hazardous waste.
-
Proper Storage: Return the this compound container to its designated storage location, which should be a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[1][3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Start with outer gloves, followed by the chemical suit, face shield, goggles, and inner gloves. Remove the respirator last after leaving the work area.
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
Step 1: Waste Segregation
-
Liquid Waste: Collect any unused or waste this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.[3] Handle uncleaned containers as you would the product itself.
Step 2: Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[3] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes, then wash with soap and water.[4] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
